4-Bromo-3,5-dimethylpyrazole
Description
The exact mass of the compound 4-Bromo-3,5-dimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOHYOEPYWKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187586 | |
| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-16-1 | |
| Record name | 4-Bromo-3,5-dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromo-3,5-dimethylpyrazole | |
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| Record name | 3398-16-1 | |
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| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
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| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Bromo-3,5-dimethylpyrazole | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyrazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores its reactivity and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.
Core Properties and CAS Number
This compound, a substituted pyrazole (B372694), is a key intermediate in organic synthesis. Its unique structural features, including the bromine atom at the 4-position and the two methyl groups at the 3 and 5-positions, impart specific reactivity and properties that are valuable in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrN₂ | [1][2] |
| Molecular Weight | 175.03 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 123-125 °C | [1][3] |
| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
| pKa | 13.83 ± 0.50 (Predicted) | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the electrophilic bromination of 3,5-dimethylpyrazole (B48361).[4] This reaction takes advantage of the electron-rich nature of the pyrazole ring, which directs bromination to the 4-position.
Synthesis of 3,5-dimethylpyrazole (Precursor)
The precursor, 3,5-dimethylpyrazole, is synthesized via the condensation reaction between acetylacetone (B45752) and hydrazine (B178648).[5]
Experimental Protocol:
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate (B86663) in 400 ml of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15 °C for an additional hour, during which 3,5-dimethylpyrazole will precipitate.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.
-
Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108 °C.[6]
Synthesis of this compound
Logical Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1 | ~2.2-2.3 | Singlet | -CH₃ | |
| 2 | ~12.0-13.0 | Broad Singlet | N-H |
| ¹³C NMR | Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~11-14 | -CH₃ | |
| 2 | ~95-100 | C4-Br | |
| 3 | ~140-145 | C3/C5 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar pyrazole structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3200 | Broad | N-H stretch |
| ~2900-3000 | Medium | C-H stretch (methyl) |
| ~1550-1600 | Strong | C=N stretch |
| ~1450-1500 | Strong | C=C stretch |
| ~1000-1100 | Medium | C-N stretch |
| ~600-700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 174 and an [M+2]⁺ peak at m/z 176 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.[7]
Expected Fragmentation Pattern:
Caption: Predicted mass fragmentation pathway for this compound.
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom and the pyrazole ring itself.
Reactivity
The bromine atom at the 4-position can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various functional groups. The N-H proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a nucleophile or a ligand in coordination chemistry.
Applications in Drug Development and Agrochemicals
Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound is a key intermediate in the synthesis of many such compounds.[8] It is utilized in the development of:
-
Pharmaceuticals: As a scaffold for the synthesis of enzyme inhibitors and other therapeutic agents.[8]
-
Agrochemicals: As an intermediate in the production of herbicides and fungicides.[8]
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been implicated in various biological processes. For instance, a resveratrol (B1683913) analog containing a bromo-phenyl group, 4'-bromo-resveratrol, has been shown to inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[9] This suggests that bromo-substituted aromatic compounds can have significant effects on cellular signaling.
Hypothesized Signaling Pathway Involvement of Bromo-Aromatic Compounds:
Caption: Hypothesized signaling pathway influenced by bromo-aromatic compounds.
Conclusion
This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined properties and reactivity make it a crucial starting material for the development of a wide array of biologically active molecules. Further research into the specific biological mechanisms of action of its derivatives will likely uncover new therapeutic and agricultural applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 99 3398-16-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethylpyrazole is a halogenated heterocyclic organic compound with significant applications as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazole (B372694) core and the reactive bromine atom, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its role in drug development, particularly as a scaffold for inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols and data are presented to facilitate its practical application in a research setting.
Molecular Structure and Formula
This compound is characterized by a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.
Molecular Formula: C₅H₇BrN₂[1][2]
Chemical Structure:
Nomenclature:
-
Systematic Name: 4-Bromo-3,5-dimethyl-1H-pyrazole
-
Common Synonyms: 3,5-Dimethyl-4-bromopyrazole
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, handling, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3398-16-1 | [1][2] |
| Molecular Weight | 175.03 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 123-125 °C | [1][2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and chloroform. | |
| pKa | ~2.5 (for the pyrazolium (B1228807) ion) | [3] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (br s, 1H, NH), 2.29 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~147.6 (C3/C5), ~96.4 (C4), ~11.8 (CH₃)[4] |
| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch), ~2920 (C-H stretch), ~1560 (C=N stretch), ~1450 (C=C stretch), ~1050 (C-Br stretch) |
Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and experimental conditions. The provided data is based on typical values for similar pyrazole structures.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 3,5-dimethylpyrazole (B48361).
3.1.1. Synthesis of 3,5-Dimethylpyrazole (Precursor)
Principle: This synthesis involves the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Distilled water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetylacetone (0.1 mol, 9.7 mL) in ethanol (50 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (0.1 mol, 5 mL) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator. The expected yield is typically high.
3.1.2. Bromination of 3,5-Dimethylpyrazole
Principle: This step involves the electrophilic substitution of a hydrogen atom at the 4-position of the pyrazole ring with a bromine atom using a suitable brominating agent like N-Bromosuccinimide (NBS).
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) or Dichloromethane (DCM)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 3,5-dimethylpyrazole (10 mmol, 0.96 g) in acetonitrile or DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is obtained as a solid.
Purification and Characterization
3.2.1. Purification by Recrystallization
Principle: This technique is used to purify the crude solid product based on differences in solubility at different temperatures.
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane (B92381) and ethyl acetate
-
Heating mantle
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or a suitable solvent system) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals to a constant weight.
3.2.2. Characterization
The purified this compound should be characterized to confirm its identity and purity using the following techniques:
-
Melting Point Determination: Compare the observed melting point with the literature value. A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the characteristic functional groups.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
Role in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This compound serves as a key intermediate for the synthesis of a wide array of pyrazole derivatives with therapeutic potential.[3][5] The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compounds.
Experimental Workflow in Drug Discovery
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of pyrazole-based inhibitors in a drug discovery context, starting from this compound.
Targeting Signaling Pathways
Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases that are key components of intracellular signaling pathways. Dysregulation of these pathways is often a hallmark of cancer and inflammatory diseases.
4.2.1. JAK-STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and immune responses.[6][7][8] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and autoimmune disorders.[6][7][8] Several pyrazole-containing molecules have been developed as potent JAK inhibitors.[6][9]
The diagram below illustrates the JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
4.2.2. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] In cancer, tumor cells often overexpress VEGF, which activates VEGFR-2 on endothelial cells, promoting tumor vascularization and growth.[10][12] Pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[13][14]
The following diagram depicts the VEGFR-2 signaling cascade and the inhibitory action of pyrazole derivatives.
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-established role in the synthesis of biologically active molecules. Its straightforward preparation and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists. The ability to generate diverse libraries of pyrazole derivatives from this starting material has led to the discovery of potent inhibitors of critical signaling pathways, such as JAK/STAT and VEGFR-2, which are central to the pathology of cancer and inflammatory diseases. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound for the continued development of novel and improved therapeutics.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound 99 3398-16-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onclive.com [onclive.com]
- 9. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Spectroscopic Profile of 4-Bromo-3,5-dimethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3,5-dimethylpyrazole. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and materials science.
Core Spectroscopic Data
The structural integrity and purity of this compound can be confirmed through the following spectroscopic techniques. The quantitative data for each method is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The symmetry of the molecule is reflected in the simplicity of its NMR spectra.
¹H NMR Data
The proton NMR spectrum is characterized by the signals of the two methyl groups and the N-H proton of the pyrazole (B372694) ring. In a derivative, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, the methyl protons of the pyrazole ring show intense narrow singlets in the region of 2.08 and 2.15 ppm.[1] The exact chemical shift of the N-H proton can vary depending on the solvent and concentration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1-2.3 | Singlet | 6H | 2 x CH₃ |
| Variable | Broad Singlet | 1H | N-H |
¹³C NMR Data
The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbons and the carbons of the pyrazole ring.
| Chemical Shift (δ) ppm | Assignment |
| ~11-13 | CH₃ |
| ~95 | C4-Br |
| ~145 | C3/C5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3200 | Medium, Broad | N-H Stretch |
| ~2900-3000 | Medium | C-H Stretch (methyl) |
| ~1550 | Medium | C=N Stretch |
| ~1450 | Medium | C-H Bend (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of a derivative, N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide, shows two peaks for the molecular ion at m/z 273 and 275.[1] The base peaks in the GC-MS of this compound are observed at m/z 174 and 176, corresponding to the isotopic pattern of bromine.[2] A significant fragment is also observed at m/z 95.[2] The presence of bromine is clearly indicated by the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.
| m/z | Relative Intensity (%) | Assignment |
| 174 | ~100 | [M]⁺ (with ⁷⁹Br) |
| 176 | ~98 | [M]⁺ (with ⁸¹Br) |
| 95 | High | [M - Br]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the sample holder of an FTIR spectrometer for analysis.
Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-3,5-dimethylpyrazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Bromo-3,5-dimethylpyrazole and its derivatives. The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Core Crystallographic Data
Crystallographic data for two key derivatives, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone and 4-bromo-3,5-dinitropyrazole, have been collated and are presented below. Additionally, data for a co-crystal of this compound with 3,5-dinitrobenzoic acid offers a glimpse into the hydrogen bonding capabilities of the parent molecule.
Table 1: Crystallographic Data for this compound Derivatives and Co-crystal
| Compound | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone | 4-bromo-3,5-dinitropyrazole | This compound:3,5-dinitrobenzoic acid Co-crystal |
| Formula | C₁₂H₉BrF₂N₂O | C₃HBrN₄O₄ | C₁₂H₁₁BrN₄O₆ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 7.116(3) | 11.9791(4) | 6.4192(7) |
| b (Å) | 29.304(10) | 5.9291(2) | 8.0239(8) |
| c (Å) | 11.674(4) | 9.8188(4) | 28.206(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 91.533(5) | 96.520(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2433.5(15) | 692.87(4) | 1452.8(3) |
| Z | 8 | 4 | 4 |
Experimental Protocols
The determination of the crystal structures presented in this guide involves two primary stages: the synthesis of the compounds and single-crystal X-ray diffraction analysis.
Synthesis of this compound and its Derivatives
A general and robust method for the synthesis of this compound involves the direct bromination of 3,5-dimethylpyrazole.
Workflow for the Synthesis of this compound
Derivatives can be synthesized from this parent compound through various reactions, such as N-acylation or N-arylation, to introduce different functional groups at the N1 position of the pyrazole ring. For example, the synthesis of (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone would typically involve the reaction of this compound with 2,6-difluorobenzoyl chloride in the presence of a base.
Single-Crystal X-ray Diffraction
The determination of the atomic arrangement within a crystalline solid is achieved through single-crystal X-ray diffraction.
Experimental Workflow for Crystal Structure Determination
High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent. A suitable crystal is then mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.
Biological Relevance and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular processes.
Conceptual Signaling Pathways for Pyrazole Derivatives
The diverse biological activities of pyrazole derivatives underscore the importance of understanding their structure-activity relationships (SAR). Crystallographic data provides the precise three-dimensional information necessary to design more potent and selective inhibitors for various therapeutic targets.
Conclusion
This technical guide has provided a concise yet comprehensive overview of the crystal structure of this compound derivatives. The presented crystallographic data, experimental protocols, and visualizations of relevant biological pathways offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from these studies are crucial for the continued development of novel pyrazole-based compounds with enhanced therapeutic properties.
Physical and chemical properties of 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethylpyrazole is a halogenated heterocyclic organic compound that serves as a crucial building block in synthetic chemistry. Characterized by a pyrazole (B372694) ring substituted with two methyl groups and a bromine atom, this versatile intermediate is widely utilized in the development of agrochemicals and pharmaceuticals.[1] Its stable yet reactive nature makes it an ideal precursor for creating a diverse range of more complex molecules.[1] The presence of the bromine atom enhances its reactivity, particularly in electrophilic substitution and cross-coupling reactions, making it a valuable synthon in medicinal chemistry for the discovery of new therapeutic agents.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reaction, and its role in biochemical research.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
Physical Properties
| Property | Value | Citations |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1] |
| Melting Point | 123-125 °C | [3][4] |
| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol, dimethylformamide (DMF), and acetonitrile. Generally soluble in organic solvents. | [2][5] |
| Density | 1.595 g/cm³ (Predicted) | [5] |
| pKa | 13.83 ± 0.50 (Predicted) | [5] |
| Refractive Index | 1.5500 (Estimate) | [5] |
Chemical and Identification Properties
| Property | Value / Description | Citations |
| Molecular Formula | C₅H₇BrN₂ | [3] |
| Molecular Weight | 175.03 g/mol | [3] |
| IUPAC Name | 4-bromo-3,5-dimethyl-1H-pyrazole | [6] |
| CAS Number | 3398-16-1 | [3] |
| SMILES | Cc1n[nH]c(C)c1Br | [3] |
| InChI Key | RISOHYOEPYWKOB-UHFFFAOYSA-N | [3] |
| Stability | Stable under normal storage conditions. | [7] |
| Incompatibilities | Strong oxidizing agents. | [7] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides. | [7] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the electrophilic bromination of its precursor, 3,5-dimethylpyrazole.[1]
Step 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)
3,5-Dimethylpyrazole can be synthesized via the condensation reaction of acetylacetone (B45752) and hydrazine (B178648).
-
Materials: Acetylacetone, Hydrazine Hydrate (B1144303), Ethanol (B145695).
-
Protocol:
-
A mixture of acetylacetone and hydrazine hydrate is refluxed for approximately 3 hours in an ethanol solvent.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield 3,5-dimethylpyrazole.
-
Step 2: Bromination of 3,5-Dimethylpyrazole
A general method for the bromination of pyrazoles involves using a suitable brominating agent. N-Bromosaccharin in the presence of a catalyst has been shown to be effective for the synthesis of 4-bromopyrazole derivatives.[8]
-
Materials: 3,5-Dimethylpyrazole, N-Bromosaccharin, Silica (B1680970) Gel Supported Sulfuric Acid, n-hexane.
-
General Protocol (adapted from Alinezhad et al., 2011):
-
In a reaction vessel, combine 3,5-dimethylpyrazole, N-bromosaccharin, and a catalytic amount of silica gel supported sulfuric acid.[8]
-
The reaction is typically carried out under solvent-free conditions with stirring.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. The residue is washed with n-hexane.[8]
-
The solvent is evaporated to afford the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.[8]
-
Example of Chemical Reactivity: Synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide
This protocol demonstrates the use of this compound as a nucleophile in a reaction with an isothiocyanate.[1]
-
Materials: this compound (1.75 g, 0.01 mol), Allyl isothiocyanate (1 g, 0.01 mol), 2-Propanol (20 mL), Hexane (B92381).
-
Protocol:
-
A solution of this compound (1.75 g) in 10 mL of 2-propanol is prepared.[1]
-
This solution is added dropwise to a solution of allyl isothiocyanate (1 g) in 10 mL of 2-propanol at 50 °C.[1]
-
The reaction mixture is stirred for approximately 6 hours at this temperature.[1]
-
After the reaction period, the 2-propanol is removed by distillation.[1]
-
The resulting residue is recrystallized from hexane to yield the pure product, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide, as a white crystalline substance.[1]
-
Spectral Data
Spectroscopic data is essential for the structural confirmation of this compound. While full spectral assignments are not always available in public databases, the expected characteristics and sources for spectra are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton and a sharp singlet for the two equivalent methyl groups at C3 and C5. The chemical shift of the methyl protons would likely be in the range of 2.2-2.4 ppm. PubChem indicates that ¹H NMR spectra are available.[9]
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the two equivalent methyl carbons, one for the C3 and C5 carbons of the pyrazole ring, and one for the brominated C4 carbon. The C4 carbon, being attached to bromine, would appear at a characteristic upfield shift compared to the other ring carbons.[4]
-
FTIR: The infrared spectrum would show characteristic peaks for N-H stretching (typically broad, around 3200-3400 cm⁻¹), C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹). PubChem lists available FTIR spectra.[9]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks [M]+ and [M+2]+ of nearly equal intensity. The molecular ion peaks would be expected at m/z 174 and 176. GC-MS data is noted as available on PubChem.[9]
Applications and Biological Activity
This compound is primarily used as a versatile intermediate in the synthesis of various target molecules with significant biological activities.
-
Agrochemicals: It is a key component in the synthesis of potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]
-
Pharmaceuticals: In drug development, it serves as a scaffold for creating novel pharmaceutical agents. The pyrazole nucleus is a well-established pharmacophore found in drugs with anti-inflammatory, antibacterial, analgesic, and antiviral properties.[10]
-
Biochemical Research: Derivatives of this compound are utilized in biochemical studies, particularly as enzyme inhibitors.[1] Pyrazole-based compounds have been identified as inhibitors for various kinases and other enzymes, providing valuable tools for studying metabolic pathways and developing potential therapeutic targets.[11] The general mechanism involves the pyrazole derivative binding to the active site of an enzyme, thereby blocking its catalytic function.[6]
Visualizations
The following diagrams illustrate the synthesis, applications, and a conceptual mechanism of action for this compound.
Caption: Synthesis workflow for this compound.
Caption: Applications of this compound.
Caption: Conceptual mechanism of action for pyrazole-based inhibitors.
References
- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids | MDPI [mdpi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethylpyrazole is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development as a key synthetic intermediate.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these essential parameters.
Physicochemical Properties
This compound is a white to off-white or pale yellow crystalline solid.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrN₂ | [4] |
| Molecular Weight | 175.03 g/mol | |
| Melting Point | 123-125 °C | [2] |
| Appearance | White to pale cream or pale yellow crystalline powder | [3] |
| CAS Number | 3398-16-1 |
Solubility Profile
Qualitative Solubility
Qualitative data indicates that this compound exhibits good solubility in several organic solvents. It is reported to be soluble in methanol, dimethylformamide (DMF), and acetonitrile.[2] Conversely, it is described as having poor solubility in water.
Quantitative Solubility Data
| Solvent | Solubility (g/L) at 25°C | Observations |
| Aqueous Solvents | ||
| Water | Not Available | Poorly soluble |
| Phosphate-Buffered Saline (pH 7.4) | Not Available | Data not available |
| Organic Solvents | ||
| Methanol | Not Available | Soluble[2] |
| Ethanol | Not Available | Data not available |
| Isopropanol | Not Available | Used as a reaction solvent at 50°C[5] |
| Acetone | Not Available | Data not available |
| Ethyl Acetate | Not Available | Data not available |
| Dichloromethane | Not Available | Data not available |
| Chloroform | Not Available | Data not available |
| Toluene | Not Available | Data not available |
| Hexane | Not Available | Used for recrystallization[5] |
| Dimethylformamide (DMF) | Not Available | Soluble[2] |
| Acetonitrile | Not Available | Soluble[2] |
Stability Profile
This compound is generally considered stable under normal storage conditions.[2] It should be stored in a dry, dark place at room temperature.[2]
Chemical Stability
The compound is incompatible with strong oxidizing agents. One study indicates potential instability under acidic conditions, where hydrolysis of a derivative led to the reformation of this compound.[5] This suggests that the compound itself may be susceptible to degradation in strong acidic environments.
Thermal Stability
While no formal thermal analysis data like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is publicly available, its use in chemical reactions at elevated temperatures (e.g., 50°C in isopropanol) suggests a degree of thermal stability.[5] A TGA-DSC analysis of a related, more complex pyrazole (B372694) derivative showed stability, which may suggest that the core pyrazole structure is thermally robust.[6]
Photostability
Specific photostability studies on this compound are not found in the literature. However, general principles for photostability testing of new drug substances are well-established by the International Council for Harmonisation (ICH) guidelines.[7]
Experimental Protocols
The following sections provide detailed methodologies for determining the quantitative solubility and stability of this compound. These protocols are based on standard industry practices and can be adapted for specific laboratory settings.
Determination of Equilibrium Solubility
This method determines the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, ethanol, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of g/L or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Testing Protocol (ICH Guidelines)
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8]
Methodology:
-
Stress Testing:
-
Hydrolytic Stability: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stability: Store the solid compound at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).
-
Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines.[7]
-
-
Formal Stability Studies:
-
Store samples of the compound in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Sample Analysis:
-
At specified time points, analyze the samples for the appearance of degradation products and the remaining concentration of the parent compound using a stability-indicating HPLC method.
-
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. A11759.22 [thermofisher.com]
- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
Commercial Suppliers and Technical Guide for High-Purity 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4-Bromo-3,5-dimethylpyrazole, a key building block in pharmaceutical and agrochemical research. This document outlines commercial suppliers, key chemical properties, and detailed experimental protocols for its application in synthesis, particularly in the context of developing kinase inhibitors targeting critical signaling pathways.
Commercial Availability and Specifications
High-purity this compound is readily available from several commercial suppliers. The quality and purity of the compound are critical for reproducible research and development outcomes. Below is a summary of typical product specifications from leading suppliers. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Purity (Typical) | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Sigma-Aldrich | ≥99%[1] | Not specified | 3398-16-1[1] | C₅H₇BrN₂[1] | 175.03[1] | 123-125[1] | Solid[1] |
| Chem-Impex | ≥99% (HPLC) | HPLC | 3398-16-1 | C₅H₇BrN₂ | 175.03 | 121-128 | White to off-white crystalline powder |
| TCI America | >98.0% (GC) | Gas Chromatography | 3398-16-1 | C₅H₇BrN₂ | 175.03 | 123 | White to yellow crystalline powder |
| Thermo Fisher Scientific | 98% | Not specified | 3398-16-1 | C₅H₇BrN₂ | 175.03 | Not specified | Not specified |
| Indo Global Research Laboratory | High Purity | Not specified | 3398-16-1[2] | C₅H₇BrN₂ | 175.03 | Not specified | Not specified |
| Oakwood Chemical | Not specified | Not specified | 3398-16-1[3] | C₅H₇BrN₂[3] | 175.03 | Not specified | Not specified |
Note: This data is compiled from publicly available information and may vary. Always consult the supplier for the most current and lot-specific data.
Applications in Drug Discovery and Agrochemical Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole (B372694) core is a common scaffold in medicinal chemistry, and the bromo-substituent provides a convenient handle for further functionalization, most notably through cross-coupling reactions.
Kinase Inhibitor Synthesis
The pyrazole moiety is a key component in many kinase inhibitors. These drugs are often designed to target specific signaling pathways implicated in diseases such as cancer. Pyrazole derivatives have been shown to be effective inhibitors of several kinases, including those in the EGFR/PI3K/AKT/mTOR pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Agrochemical Development
In the field of agrochemicals, this compound serves as a precursor for the synthesis of fungicides and herbicides. The resulting compounds can exhibit high efficacy and selectivity, contributing to improved crop protection. For example, it is a building block for potent new fungicides.[8]
Experimental Protocols
The following are representative experimental protocols for the use of this compound in common synthetic transformations.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3,5-dimethylpyrazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-3,5-dimethylpyrazole.
A similar procedure has been successfully used for the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines.[9]
Synthesis of a Thiazole Derivative
This protocol outlines the initial step in the synthesis of a more complex heterocyclic system starting from this compound.
Materials:
-
This compound
-
Allyl isothiocyanate
-
2-Propanol
Procedure:
-
Prepare a solution of allyl isothiocyanate (0.01 mol) in 10 mL of 2-propanol.
-
Dropwise, add a solution of this compound (1.75 g, 0.01 mol) in 10 mL of 2-propanol to the allyl isothiocyanate solution at 50 °C.
-
Stir the resulting solution for approximately 6 hours at 50 °C.
-
After the reaction is complete, distill off the solvent.
-
Recrystallize the residue from hexane (B92381) to obtain N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide as a white crystalline substance.
Signaling Pathway Involvement
As mentioned, pyrazole derivatives are prominent in the development of kinase inhibitors. A key pathway targeted by these inhibitors is the EGFR/PI3K/AKT/mTOR signaling cascade .
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events. One of the major pathways activated by EGFR is the PI3K/AKT/mTOR pathway. This pathway plays a central role in regulating cell proliferation, growth, and survival. In many cancers, components of this pathway are mutated or overexpressed, leading to uncontrolled cell growth.
Small molecule inhibitors containing the pyrazole scaffold can be designed to bind to the ATP-binding pocket of kinases within this pathway, such as EGFR, PI3K, AKT, or mTOR, thereby blocking their activity and inhibiting downstream signaling.
Visualizations
Logical Relationship of Applications
References
- 1. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. igrl.co.in [igrl.co.in]
- 3. 4-Bromo-3,5-dimethyl-1H-pyrazole [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety and handling precautions for 4-Bromo-3,5-dimethylpyrazole
An In-depth Technical Guide to the Safe Handling of 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structure, featuring a pyrazole (B372694) ring substituted with bromine and two methyl groups, makes it a valuable building block in medicinal chemistry and material science.[1] While it offers stability and reactivity for various synthetic pathways, understanding its hazard profile and implementing rigorous safety protocols are paramount for its handling in a laboratory setting.[1] This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound, based on current safety data sheets and chemical literature.
Hazard Identification and Classification
This compound is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
GHS Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Target Organ: Respiratory system)[2]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical, Chemical, and Toxicological Properties
A summary of the key quantitative data for this compound is presented below. The toxicological properties have not been fully investigated.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrN₂ | [1][4] |
| Molecular Weight | 175.03 g/mol | [1] |
| CAS Number | 3398-16-1 | [2][4] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | 121-128 °C | [1][4] |
| Boiling Point | 269.1 ± 35.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 13.83 ± 0.50 (Predicted) | [5] |
Table 2: Toxicological Data
| Test | Result | Species | Source(s) |
| LD50 (Intraperitoneal) | 580 mg/kg | Mouse | [5] |
Handling and Storage
Proper handling and storage procedures are critical to minimize risk and ensure the stability of the compound.
Safe Handling and Personal Protective Equipment (PPE)
A generalized workflow for handling this compound in a laboratory setting is outlined below.
Key Handling Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[2][6]
-
Avoid all personal contact, including inhalation of dust.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and a lab coat.[2] A dust mask (type N95) is also recommended.[4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Storage Conditions
-
Keep the container tightly closed to prevent moisture ingress.[2][6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
-
Protect containers from physical damage.[7]
Experimental Protocols
While specific experimental protocols are application-dependent, the following general procedure outlines the safe handling of this compound for a typical synthetic chemistry application.
Objective: To provide a generalized protocol for the use of this compound as a reagent in a chemical reaction.
Materials:
-
This compound
-
Appropriate reaction solvent(s)
-
Reaction vessel and ancillary glassware
-
Personal Protective Equipment (as specified in Section 4.1)
-
Chemical fume hood
Procedure:
-
Preparation: Before starting, review the Safety Data Sheet (SDS) for this compound and all other reagents.[2] Set up the reaction apparatus inside a certified chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Donning PPE: Put on a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully weigh the required amount of this compound, avoiding the generation of dust.
-
Addition to Reaction: Add the weighed compound to the reaction vessel containing the solvent. This should be done slowly and carefully to prevent splashing.
-
Reaction Execution: Proceed with the chemical reaction as per the specific research protocol. Maintain the reaction within the fume hood for the entire duration.
-
Work-up and Purification: Follow standard procedures for reaction work-up and product purification, maintaining appropriate PPE throughout.
-
Decontamination and Disposal: After completion, decontaminate all glassware and the work surface. Dispose of waste, including contaminated PPE, in an approved waste disposal plant according to local, state, and federal regulations.[2]
-
Post-Procedure: Remove PPE and wash hands thoroughly with soap and water.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following diagram illustrates the logical steps for first aid response to an exposure.
First Aid Details:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[2] Seek medical attention if you feel unwell.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: If the compound enters the eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] If present, remove contact lenses and continue rinsing.[2] If eye irritation persists, get medical attention.[2]
-
Ingestion: If swallowed, clean the mouth with water and seek medical attention.[2]
Fire-Fighting Measures
-
The compound is not considered a significant fire risk.[7]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[2] Avoid breathing dust and prevent contact with skin and eyes.[7] Wear the personal protective equipment recommended in Section 4.1.
-
Containment and Clean-up: For spills, sweep or shovel the material into a suitable container for disposal.[2] Avoid generating dust.[7] After collection, wash the area with water and prevent runoff from entering drains.[7]
Stability and Reactivity
Understanding the chemical stability and incompatibilities is essential for safe storage and handling.
Reactivity
-
The compound is stable under normal storage and handling conditions.[2]
-
No hazardous reactions have been reported under normal processing.[2]
Chemical Incompatibilities
The diagram below illustrates the key incompatibilities and hazardous decomposition products.
Disposal Considerations
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with federal, state, and local environmental regulations.[2] Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the material to enter surface water or sewer systems.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 3398-16-1 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Guide to the Synthesis of 4-Bromo-3,5-dimethylpyrazole: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethylpyrazole is a key heterocyclic building block in the fields of medicinal chemistry and agrochemistry. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of more complex molecules, including herbicides, fungicides, and therapeutic agents for various diseases. The introduction of a bromine atom at the 4-position of the pyrazole (B372694) ring provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl groups at the 3- and 5-positions influence the molecule's steric and electronic profile. This technical guide provides a comprehensive review of the synthesis of this compound, focusing on detailed experimental protocols and quantitative data to aid researchers in its preparation.
Core Synthesis Pathway
The most prevalent and well-established method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-dimethylpyrazole (B48361), via the condensation of acetylacetone (B45752) with hydrazine (B178648). The subsequent step is the regioselective bromination of 3,5-dimethylpyrazole at the 4-position.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The synthesis of the starting material, 3,5-dimethylpyrazole, is a robust and high-yielding reaction. A well-documented procedure is provided by Organic Syntheses, which involves the reaction of acetylacetone with hydrazine sulfate (B86663) in an alkaline solution.[1]
Experimental Protocol
A solution of hydrazine sulfate (0.50 mole) is prepared in 400 mL of 10% sodium hydroxide (B78521) in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel. The flask is cooled in an ice bath to 15°C. Acetylacetone (0.50 mole) is then added dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition typically takes about 30 minutes. After the addition is complete, the mixture is stirred for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product precipitates. To dissolve the inorganic salts that also form, 200 mL of water is added to the flask. The entire contents are then transferred to a separatory funnel and extracted with diethyl ether. The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate. The ether is subsequently removed by distillation, yielding crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[1]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Acetylacetone:Hydrazine Sulfate) | 1:1 | [1] |
| Reaction Temperature | 15°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 77-81% | [1] |
| Melting Point | 107-108°C | [1] |
Step 2: Bromination of 3,5-Dimethylpyrazole
The second and final step is the electrophilic bromination of 3,5-dimethylpyrazole. The electron-rich pyrazole ring readily undergoes substitution, and the 4-position is the most sterically accessible and electronically favorable site for bromination.
Caption: Reaction diagram for the bromination of 3,5-dimethylpyrazole.
Experimental Protocol
While many sources refer to this bromination as a standard procedure, a detailed experimental protocol is crucial for reproducibility.[2] A common method involves the direct bromination of 3,5-dimethylpyrazole using elemental bromine in a suitable solvent.
A solution of 3,5-dimethylpyrazole is prepared in a solvent such as chloroform (B151607) or acetic acid. The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The work-up procedure usually involves quenching the excess bromine with a reducing agent like sodium thiosulfate, followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude this compound, which can be purified by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the bromination of 3,5-dimethylpyrazole. It is important to note that the reaction conditions and yields can vary depending on the specific brominating agent and solvent used.
| Parameter | Value | Reference |
| Molar Ratio (3,5-Dimethylpyrazole:Bromine) | 1:1 | [3] |
| Solvent | Chloroform or Acetic Acid | [2] |
| Reaction Temperature | 0°C to Room Temperature | |
| Product Melting Point | 123-125 °C | |
| Molecular Weight | 175.03 g/mol | [4] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show a characteristic singlet for the two equivalent methyl groups. 13C NMR will show distinct signals for the methyl carbons, the brominated carbon at the 4-position, and the two equivalent carbons at the 3- and 5-positions.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks corresponding to the N-H stretch, C-H stretches of the methyl groups, and C=N and C=C stretching vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing compound.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[5] Its utility stems from the ability to further functionalize the pyrazole ring, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions at the bromine-substituted position. This allows for the introduction of various aryl, alkyl, and alkynyl groups, leading to the generation of diverse chemical libraries for drug discovery screening. Additionally, the pyrazole core itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a range of activities including anti-inflammatory, analgesic, and antimicrobial properties.
Conclusion
The synthesis of this compound is a straightforward and well-established process that can be reliably performed in a laboratory setting. By following the detailed protocols for the synthesis of the 3,5-dimethylpyrazole precursor and its subsequent regioselective bromination, researchers can obtain this valuable building block in good yields. The ability to characterize the final product accurately using standard analytical techniques ensures its suitability for further synthetic transformations in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
References
An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyrazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyrazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. This document traces the historical context of its synthesis, rooted in the foundational work on pyrazoles by Ludwig Knorr, and details modern experimental protocols for its preparation and characterization. Key physicochemical properties are summarized, and its emerging role as a potential enzyme inhibitor is explored, with a focus on its interaction with alkaline phosphatase and fatty acid synthase. This guide is intended to be a valuable resource for researchers utilizing this compound in their scientific endeavors.
Introduction and Historical Context
The story of this compound is intrinsically linked to the broader history of pyrazole (B372694) chemistry, which began in the late 19th century. The first synthesis of a pyrazole derivative was achieved by German chemist Ludwig Knorr in 1883 when he discovered the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, opened the door to a vast new class of heterocyclic compounds.[1][2][3] Pyrazoles and their derivatives quickly garnered significant interest due to their diverse chemical reactivity and wide-ranging biological activities.[1]
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical extension of these early principles. The foundational precursor, 3,5-dimethylpyrazole (B48361), is readily prepared via the condensation of acetylacetone (B45752) with hydrazine (B178648), a direct application of the Knorr synthesis.[4] The subsequent bromination at the 4-position is a standard electrophilic aromatic substitution reaction on the electron-rich pyrazole ring.
Historically, the synthesis of 3,5-dimethylpyrazole was described in publications by Rothenberg in 1895 and later by Morgan and Ackerman in 1923, highlighting the early interest in this fundamental pyrazole derivative. Over the decades, this compound has transitioned from a chemical curiosity to a valuable building block in the synthesis of more complex molecules for pharmaceutical and agricultural applications.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid with the molecular formula C₅H₇BrN₂.[5][6] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₅H₇BrN₂ | [5][6] |
| Molecular Weight | 175.03 g/mol | [5][6] |
| Melting Point | 123-125 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 3398-16-1 | [5][6] |
| PubChem CID | 76937 | [4] |
| InChIKey | RISOHYOEPYWKOB-UHFFFAOYSA-N | [7] |
| SMILES | CC1=C(C(=NN1)C)Br | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 3,5-dimethylpyrazole precursor followed by its bromination.
Synthesis of 3,5-Dimethylpyrazole
This procedure is adapted from the well-established Knorr pyrazole synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (B86663) (0.50 mole) in a 10% aqueous solution of sodium hydroxide (B78521) (400 mL). Cool the flask in an ice bath.[8]
-
Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add acetylacetone (0.50 mole) dropwise to the stirred solution over 30 minutes.[8]
-
Reaction: Continue stirring the mixture in the ice bath for an additional hour. A precipitate of 3,5-dimethylpyrazole will form during this time.[8]
-
Work-up: Dilute the reaction mixture with water (200 mL) to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[8]
-
Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[8]
Bromination of 3,5-Dimethylpyrazole to Yield this compound
This procedure describes the electrophilic bromination at the C4 position of the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,5-dimethylpyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform (B151607) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The reaction is typically rapid.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Work-up: Quench the reaction by pouring the mixture into a solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine. Neutralize the acid with a base such as sodium bicarbonate.
-
Isolation and Purification: The product, this compound, will often precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol/water mixture.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Two singlets for the two methyl groups (around 2.2-2.3 ppm) and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the two methyl carbons, the two equivalent C3/C5 carbons, and the brominated C4 carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the methyl groups, and C=C/C=N stretching of the pyrazole ring.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[4] |
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of pyrazole derivatives as inhibitors of various enzymes, making them attractive scaffolds for drug development. While specific quantitative data for this compound is limited in publicly available literature, the broader class of pyrazole-containing molecules has shown inhibitory activity against key enzymes such as alkaline phosphatase and those involved in fatty acid biosynthesis.
Inhibition of Alkaline Phosphatase
Alkaline phosphatases (APs) are a group of enzymes that play a crucial role in various physiological processes, including bone mineralization and signal transduction, by dephosphorylating a wide range of substrates. Dysregulation of AP activity has been implicated in several diseases, making them a target for therapeutic intervention.[9] Pyrazole derivatives have emerged as a promising class of alkaline phosphatase inhibitors.[9]
The proposed mechanism involves the pyrazole moiety binding to the active site of the enzyme, thereby preventing the substrate from binding and being dephosphorylated.
Caption: Inhibition of Alkaline Phosphatase by this compound.
Inhibition of Fatty Acid Biosynthesis
Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids.[10] This pathway is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis and energy storage.[10] Consequently, FAS has become an attractive target for the development of anticancer drugs.[11] Pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis, suggesting their potential as therapeutic agents.[11]
The inhibition of FAS by pyrazole-based compounds disrupts the production of fatty acids, leading to a reduction in cell proliferation and potentially inducing apoptosis in cancer cells.
Caption: Inhibition of Fatty Acid Synthase by this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of compounds with potential therapeutic and agricultural applications.
-
Pharmaceutical Research: It is a versatile scaffold for the development of new kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
-
Agrochemicals: Pyrazole derivatives have a long history of use as herbicides and insecticides. This compound can be used as a starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
-
Material Science: The pyrazole core can be incorporated into polymers and other materials to modify their properties.
Conclusion
This compound, a compound with a rich history rooted in the pioneering work of early heterocyclic chemists, continues to be a molecule of significant interest. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. The emerging evidence of its potential as an enzyme inhibitor opens up new avenues for the development of novel therapeutics. This technical guide has provided a comprehensive overview of this important compound, from its historical origins to its modern-day applications, and is intended to serve as a foundational resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 3398-16-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase (FAS): a target for cytotoxic antimetabolites in HL60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-Bromo-3,5-dimethylpyrazole: A Key Building Block for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3,5-dimethylpyrazole is a versatile heterocyclic precursor that has garnered significant attention in medicinal chemistry. Its unique structural features, including the reactive bromine atom at the 4-position and the two methyl groups, make it an ideal scaffold for the synthesis of a wide range of biologically active molecules. This document provides an overview of its applications in pharmaceutical synthesis, with a focus on its use as a precursor for kinase inhibitors, and details experimental protocols for its derivatization.
The pyrazole (B372694) moiety is a common feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[1] The bromine atom on the this compound ring serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the straightforward synthesis of 4-aryl- and 4-heteroaryl-3,5-dimethylpyrazoles, which are key intermediates in the development of targeted therapies.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[4] The pyrazole scaffold has been identified as a "privileged structure" in the design of kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site.[5][6]
This compound is a valuable starting material for the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases. These kinases are often dysregulated in various cancers, making them attractive targets for drug development.[7][8][9] The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step to introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring.
For instance, the synthesis of a carboanalog of CAN508, a selective CDK9 inhibitor, was achieved through a Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole.[10] While this example uses a dinitro-substituted pyrazole, the synthetic strategy is directly applicable to this compound for the generation of analogous CDK inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-3,5-dimethylpyrazoles, which are precursors to various kinase inhibitors. The conditions are adapted from procedures reported for similar brominated pyrazole derivatives.[3][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 175 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
The reaction mixture is stirred and heated to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate) to afford the pure 4-aryl-3,5-dimethylpyrazole.
Quantitative Data Summary:
The yields of Suzuki-Miyaura coupling reactions are highly dependent on the specific arylboronic acid and reaction conditions used. The following table summarizes typical yields for the coupling of various aryl halides with arylboronic acids under palladium catalysis.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1-methylpyrazole | Phenylboronic acid | Pd(OAc)₂ (1) | KOAc | DMA | 150 | 89 |
| 2 | 3-Bromopyridine | Phenylboronic acid | PdCl(C₃H₅)(dppb) (1) | KOAc | DMA | 150 | 52 |
| 3 | 5-Bromopyrimidine | Phenylboronic acid | PdCl(C₃H₅)(dppb) (1) | KOAc | DMA | 150 | 64 |
Data adapted from a study on direct arylation of N-substituted bromopyrazoles, which provides insights into achievable yields in similar systems.[12]
Protocol 2: Synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide
This protocol details the synthesis of a thiourea (B124793) derivative from this compound, which can be a versatile intermediate for further elaboration into various pharmaceutical scaffolds.[6]
Materials:
-
This compound
-
Allyl isothiocyanate
-
2-Propanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.75 g, 0.01 mol) in 10 mL of 2-propanol.
-
In a separate flask, dissolve allyl isothiocyanate (1.0 g, 0.01 mol) in 10 mL of 2-propanol.
-
Add the this compound solution dropwise to the allyl isothiocyanate solution while stirring at 50 °C.
-
Continue stirring the reaction mixture at 50 °C for approximately 6 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting residue from hexane to obtain the pure N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (0.01 mol) | Allyl isothiocyanate (0.01 mol) | 2-Propanol | 50 | 6 | 71 |
Data obtained from a study on the synthesis of dihydrothiazole derivatives.[6]
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.
References
- 1. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Synthesis of Novel Pyrazole Derivatives from 4-Bromo-3,5-dimethylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole (B372694) derivatives utilizing 4-Bromo-3,5-dimethylpyrazole as a versatile starting material. The methodologies outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of diverse functionalities at the C4 position of the pyrazole ring, a privileged scaffold in medicinal chemistry.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a focal point of drug discovery efforts. The functionalization of the pyrazole ring is a key strategy for modulating the biological activity and pharmacokinetic properties of these compounds. This compound serves as an excellent starting material for such derivatization, particularly through modern cross-coupling chemistry.
Synthetic Pathways Overview
The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The general synthetic workflow is depicted below.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,5-dimethylpyrazoles
This protocol is adapted from the synthesis of related 4-substituted pyrazoles and is expected to be highly effective for this compound.[1]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., XPhos Pd G2, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent (5-10 mL). If using a biphasic system, add degassed water (10-25% v/v).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative Examples for similar pyrazoles):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl-3,5-dimethylpyrazole | 91[2] |
| 4-Nitrophenylboronic acid | 4-(4-Nitrophenyl)-3,5-dimethylpyrazole | 76[2] |
| 4-Aminophenylboronic acid | 4-(4-Aminophenyl)-3,5-dimethylpyrazole | 72[2] |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,5-dimethylpyrazoles
This protocol is based on established procedures for the amination of halo-pyrazoles.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, tBuDavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-1.5 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent (to a concentration of 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples for a similar bromo-pyrazole): [3][4]
| Amine | Product | Yield (%) |
| Piperidine | 4-(Piperidin-1-yl)-3,5-dimethylpyrazole | 60 |
| Morpholine | 4-(Morpholin-4-yl)-3,5-dimethylpyrazole | 67 |
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,5-dimethylpyrazoles
This protocol is a general procedure for Sonogashira coupling and is expected to be applicable to this compound.[5][6]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base (2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data (Representative Examples for a similar bromo-pyrazole): [7]
| Alkyne | Product | Yield (%) |
| Trimethylsilylacetylene | 4-(Trimethylsilylethynyl)-3,5-dimethylpyrazole | ~70-98 (conversion) |
| Phenylacetylene | 4-(Phenylethynyl)-3,5-dimethylpyrazole | Not specified |
Applications in Drug Discovery and Relevant Signaling Pathways
The novel pyrazole derivatives synthesized from this compound are of significant interest in drug discovery due to their potential to modulate key signaling pathways implicated in various diseases.
Anticancer Activity:
Many pyrazole derivatives have demonstrated potent anticancer activity by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.[8]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Pyrazole-based inhibitors of Akt have shown promise in halting cell cycle progression and inducing apoptosis.[8]
-
JAK/STAT Pathway: Aberrant JAK/STAT signaling is a hallmark of many hematological malignancies and solid tumors. Pyrazole-containing compounds, such as Ruxolitinib, are effective JAK inhibitors.[8][9]
-
Hippo-YAP/TEAD Pathway: The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. Novel pyrazolone (B3327878) derivatives have been shown to inhibit the YAP/TEAD interaction, representing a promising anticancer strategy.[10]
Anti-inflammatory Activity:
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse library of novel pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these protocols provide reliable and efficient methods for accessing 4-aryl, 4-amino, and 4-alkynyl pyrazoles. The resulting compounds are promising candidates for further investigation in drug discovery programs targeting a range of diseases, particularly cancer and inflammatory disorders. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis and application of these important heterocyclic compounds.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-3,5-dimethylpyrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-3,5-dimethylpyrazole as a versatile ligand in coordination chemistry. The following sections detail its synthesis, coordination behavior with transition metals, and potential applications, supported by experimental protocols and characterization data.
Introduction
This compound is a heterocyclic organic compound that has garnered interest as a ligand in coordination chemistry. Its pyrazole (B372694) ring system, featuring two adjacent nitrogen atoms, allows for effective coordination to metal centers. The presence of a bromine atom at the 4-position and methyl groups at the 3- and 5-positions influences the steric and electronic properties of the resulting metal complexes, making it a valuable building block for the synthesis of novel coordination compounds with potential applications in catalysis and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 3,5-dimethylpyrazole (B48361).
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
3,5-dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or water
Procedure:
-
Dissolve 3,5-dimethylpyrazole in CCl₄ or water.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature (20-25 °C).
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Note: Yields for this type of reaction are reported to be in the range of 90-99%.
Coordination Chemistry with Transition Metals
This compound can act as a versatile ligand, coordinating to various transition metals. Its coordination behavior has been most extensively studied with copper(II), where it can function as a bridging ligand to form multinuclear complexes.
Copper(II) Complexes
Detailed structural and spectroscopic data are available for binuclear and trinuclear copper(II) complexes of this compound.
| Parameter | Trinuclear Complex: [Cu₃(µ₃-OH)(µ₂-C₅H₇N₂Br)(µ₂-Br)₃(C₅H₈N₂)₅Br]·CHCl₃ | Binuclear Complex: [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂]·2CHCl₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | C2/c |
| C₂–Br₄ Bond Length (Å) | 1.870(12) | Not specified |
| Cu₁···Cu₁i Distance (Å) | 3.208(2) | Not specified |
| Cu₁···Cu₂ Distance (Å) | 3.3809(16) | Not specified |
| Coordination Geometry of Cu₁ | Distorted tetragonal-bipyramidal | Not specified |
| Coordination Geometry of Cu₂ | Distorted square-pyramidal | Not specified |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2850 | C-H stretching vibrations |
| 630-550 | C-Br stretching vibrations of brominated 3,5-dimethylpyrazole |
Experimental Protocol: Synthesis of a Trinuclear Copper(II) Complex[2]
This synthesis involves the oxidative dissolution of copper powder in the presence of CuBr₂ and 3,5-dimethylpyrazole, which leads to the in situ bromination of the pyrazole ligand and subsequent complex formation.
Materials:
-
Copper powder
-
Copper(II) bromide (CuBr₂)
-
3,5-dimethylpyrazole
-
Methanol
Procedure:
-
Combine copper powder, CuBr₂, and 3,5-dimethylpyrazole in methanol.
-
Stir the mixture to allow for the oxidative dissolution of copper and the formation of a dark green precipitate.
-
Isolate the precipitate by filtration.
-
Dissolve the precipitate in chloroform.
-
Slow evaporation of the chloroform solution yields crystals of the trinuclear complex, [Cu₃(µ₃-OH)(µ₂-C₅H₇N₂Br)(µ₂-Br)₃(C₅H₈N₂)₅Br]·CHCl₃.
Caption: Workflow for the synthesis of a trinuclear copper(II) complex.
Nickel(II) and Cobalt(II) Complexes
Potential Applications
Based on the known activities of similar pyrazole-based metal complexes, coordination compounds of this compound hold promise in various application areas.
Catalysis: Catechol Oxidation
Copper-pyrazole complexes are known to catalyze the oxidation of catechols to quinones, mimicking the activity of the enzyme catechol oxidase.[1][2][3]
Materials:
-
A copper complex of this compound
-
Catechol
-
Methanol or another suitable solvent
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the copper complex in the chosen solvent.
-
Prepare a solution of catechol in the same solvent.
-
Mix the solutions in a cuvette at a specific molar ratio (e.g., 1:100 complex to substrate).
-
Monitor the reaction by observing the increase in absorbance of the corresponding quinone at its λmax (around 400 nm) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Caption: Proposed catalytic cycle for the oxidation of catechol.
Biological Activity: Antimicrobial and Antifungal Agents
Copper complexes of various pyrazole derivatives have demonstrated significant antimicrobial and antifungal activity.[4][5] The enhanced lipophilicity of the metal complexes compared to the free ligand is often cited as a reason for their increased biological efficacy, as it facilitates their transport across microbial cell membranes.
Materials:
-
A metal complex of this compound
-
Bacterial or fungal strains
-
Nutrient agar (B569324) plates
-
Sterile paper discs
-
Solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drug (positive control)
-
Solvent-loaded disc (negative control)
Procedure:
-
Prepare a stock solution of the test complex in a suitable solvent.
-
Prepare a lawn culture of the target microorganism on an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test complex solution.
-
Place the discs on the surface of the agar plate.
-
Place the positive and negative control discs on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates higher antimicrobial activity.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound is a readily accessible ligand with demonstrated utility in the synthesis of multinuclear copper(II) complexes. While its coordination chemistry with other transition metals remains an area ripe for exploration, the potential for developing novel catalysts and biologically active compounds is significant. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the properties of new coordination complexes based on this versatile pyrazole ligand. Further investigation into the synthesis and characterization of a broader range of metal complexes will undoubtedly expand the applications of this compound in various fields of chemical science.
References
- 1. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The functionalization of the pyrazole (B372694) ring at the nitrogen atom allows for the modulation of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This document provides a detailed experimental protocol for the N-alkylation of 4-Bromo-3,5-dimethylpyrazole, a versatile intermediate in the synthesis of various bioactive molecules.
Signaling Pathways and Logical Relationships
The N-alkylation of a pyrazole is a fundamental synthetic transformation. The general workflow involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic substitution reaction with an alkylating agent.
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of this compound using various alkyl halides in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agents (e.g., Iodomethane, Bromoethane, 1-Bromopropane, Benzyl bromide)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M with respect to the pyrazole.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the expected yields for the N-alkylation of this compound with various alkylating agents based on the protocol described above and typical results for similar reactions.
| Entry | Alkylating Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodomethane | 1,3,5-Trimethyl-4-bromopyrazole | 6 | 60 | 85-95 |
| 2 | Bromoethane | 1-Ethyl-4-bromo-3,5-dimethylpyrazole | 8 | 70 | 80-90 |
| 3 | 1-Bromopropane | 1-Propyl-4-bromo-3,5-dimethylpyrazole | 10 | 80 | 75-85 |
| 4 | Benzyl bromide | 1-Benzyl-4-bromo-3,5-dimethylpyrazole | 5 | 60 | 90-98 |
Discussion
The described protocol for the N-alkylation of this compound is a robust and versatile method for the synthesis of a variety of N-substituted pyrazole derivatives. The use of potassium carbonate as a base and DMF as a solvent provides a reliable system for achieving good to excellent yields. The reaction conditions can be optimized by adjusting the temperature and reaction time depending on the reactivity of the alkylating agent. For less reactive alkylating agents, a stronger base such as sodium hydride may be employed, or a phase-transfer catalyst can be used to enhance the reaction rate.[1] It is important to use anhydrous conditions as the presence of water can quench the pyrazole anion and reduce the reaction efficiency.[1] The purification of the final product is typically achieved through silica gel chromatography, which allows for the isolation of the desired N-alkylated pyrazole in high purity.
References
Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of enzyme inhibitors utilizing 4-bromo-3,5-dimethylpyrazole as a key starting material. This versatile building block offers a scaffold for the development of potent and selective inhibitors for various enzyme targets, including those involved in bacterial survival, inflammatory responses, and metabolic regulation.
Introduction
This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery. The presence of a reactive bromine atom on the pyrazole (B372694) ring allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse libraries of potential enzyme inhibitors. The pyrazole core itself is a common motif in many approved drugs and is known to interact with the active sites of numerous enzymes. This document outlines the synthesis of inhibitors for three key enzyme classes: N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), p38 Mitogen-Activated Protein (MAP) Kinase, and Alkaline Phosphatase (ALP).
Target Enzyme Overviews and Signaling Pathways
N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)
DapE is a crucial enzyme in the lysine (B10760008) biosynthetic pathway of most bacteria. This pathway is essential for bacterial cell wall synthesis and is absent in mammals, making DapE an attractive target for the development of novel antibiotics with selective toxicity. Inhibition of DapE disrupts the bacterial cell wall integrity, leading to cell death.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2][3] Activation of the p38 MAPK pathway is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6, playing a significant role in inflammatory diseases like rheumatoid arthritis and psoriasis.[1] Therefore, inhibitors of p38 MAP kinase are of great interest as potential anti-inflammatory agents.
Alkaline Phosphatase (ALP)
Alkaline phosphatase is a ubiquitous enzyme that removes phosphate (B84403) groups from various molecules, a process known as dephosphorylation.[4][5] It plays a critical role in bone mineralization, and its levels are often elevated in certain bone and liver diseases.[5] Inhibitors of specific ALP isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP), are being investigated for the treatment of vascular calcification and other pathological conditions.
Synthesis of Enzyme Inhibitors from this compound
The following sections provide generalized protocols for the synthesis of enzyme inhibitors. These protocols are based on established synthetic routes for pyrazole-based inhibitors and can be adapted for derivatives of this compound.
General Experimental Workflow
Protocol 1: Synthesis of a Pyrazole-Thioether Derivative for DapE Inhibition
This protocol describes a general method for the synthesis of pyrazole-thioether derivatives, which have shown inhibitory activity against DapE.
Materials:
-
This compound
-
Sodium hydroxide (B78521)
-
Appropriate α-chloro amide (e.g., 2-chloro-N-(pyridin-2-yl)acetamide)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 3,5-dimethyl-1H-pyrazole-4-thiol:
-
A mixture of this compound and thiourea in ethanol is refluxed.
-
A solution of sodium hydroxide is added, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized with acetic acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield the pyrazole thiol.
-
-
Synthesis of the Pyrazole-Thioether Inhibitor:
-
To a solution of the pyrazole thiol in DMF, potassium carbonate is added, and the mixture is stirred.
-
The desired α-chloro amide is added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to yield the final pyrazole-thioether derivative.
-
Protocol 2: Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor
This protocol outlines a synthetic route towards pyrazolopyridinone-based inhibitors, a class of compounds known to be potent p38 MAP kinase inhibitors.
Materials:
-
This compound
-
Ethyl acetoacetate
-
A suitable β-ketoester
-
Appropriate aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvents (e.g., ethanol, toluene, water)
Procedure:
-
Synthesis of the Pyrazole Core:
-
While this compound is the starting material, a common route to similar pyrazole cores involves the condensation of a β-ketoester with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
-
Suzuki Coupling:
-
The this compound derivative is subjected to a Suzuki coupling reaction with an appropriate aryl boronic acid.
-
The pyrazole, boronic acid, palladium catalyst, and a base are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
After cooling, the reaction is worked up by extraction, and the crude product is purified by chromatography.
-
-
Further Functionalization (if required):
-
The coupled product can be further modified to introduce other functional groups necessary for potent p38 MAP kinase inhibition, such as amide bond formation.
-
Protocol 3: Synthesis of Pyrazole Derivatives for Alkaline Phosphatase Inhibition
This protocol describes a general approach to synthesizing pyrazole derivatives that can be screened for ALP inhibitory activity.
Materials:
-
This compound
-
An appropriate aldehyde
-
Ethanol
Procedure:
-
Knoevenagel Condensation:
-
A mixture of this compound, an appropriate aldehyde, and malononitrile is dissolved in ethanol.
-
A catalytic amount of piperidine is added, and the mixture is refluxed.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the desired pyrazole derivative.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazole-based compounds against their respective enzyme targets, as reported in the literature.
Table 1: Inhibitory Activity of Pyrazole Derivatives against DapE
| Compound ID | R¹ Group | R² Group | % Inhibition at 100 µM | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 7a | H | 2-thiazolyl | - | 22.4 | - | [1] |
| 7b | H | 3-isoxazolyl | 20.3 | - | - | [1] |
| 7c | H | N-phenyl | 80.5 | - | - | [1] |
| 7d | H | aminopyridine | - | 17.9 ± 8.0 | - | [1][6] |
| (R)-7q | ɑ-methyl | aminopyridine | - | 18.8 | 17.3 ± 2.8 | [1][6] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Alkaline Phosphatase
| Compound ID | Derivative Class | IC₅₀ (µM) | Reference |
| 5d | Pyrazine carboxamide | 1.469 ± 0.02 | [7] |
| 7g | Pyrazolo-oxothiazolidine | 0.045 ± 0.004 | [8] |
Conclusion
This compound serves as a highly adaptable starting material for the synthesis of a wide array of enzyme inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting enzymes of therapeutic interest. The versatility of the pyrazole scaffold, combined with the reactivity of the bromo-substituent, offers significant opportunities for the development of new drug candidates. Further optimization of the synthesized compounds through structure-activity relationship studies can lead to the discovery of more potent and selective enzyme inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]
- 5. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Bromination of 3,5-Dimethylpyrazole to Yield 4-Bromo Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-bromo-3,5-dimethylpyrazole via the direct bromination of 3,5-dimethylpyrazole (B48361). The protocols outlined below offer two effective methods utilizing different brominating agents, N-Bromosuccinimide (NBS) and elemental bromine, respectively. These procedures are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 4-position of the pyrazole (B372694) ring provides a versatile handle for further functionalization through various cross-coupling reactions. The following application notes detail reliable methods for the preparation of this key building block.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 175.03 g/mol | --INVALID-LINK-- |
| Melting Point | 121-128 °C | --INVALID-LINK-- |
| ¹H NMR (CDCl₃) | δ 2.26 (s, 3H), 2.28 (s, 3H), 5.91 (s, 1H) | [1] |
| ¹³C NMR (CDCl₃) | δ 12.2, 13.2, 107.8, 125.4, 128.5, 132.4, 137.3, 138.4, 148.4 | [1] |
| Purity | ≥98% | --INVALID-LINK-- |
Note: NMR data is for a closely related N-substituted derivative, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, and is provided as a reference for the expected chemical shifts of the pyrazole core.[1]
Experimental Protocols
Two primary methods for the bromination of 3,5-dimethylpyrazole are presented below. Method A utilizes N-Bromosuccinimide (NBS) in acetonitrile (B52724), a milder and often more selective approach. Method B employs the more traditional approach of elemental bromine in acetic acid.
Method A: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This method is adapted from a general procedure for the bromination of activated aromatic compounds and offers a high degree of regioselectivity for the 4-position of the pyrazole ring.
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the product as a white to off-white crystalline solid.
Method B: Bromination using Elemental Bromine in Acetic Acid
This classic method provides an effective route to the desired product, though it requires careful handling of corrosive liquid bromine.
Materials:
-
3,5-Dimethylpyrazole
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Apparatus for filtration (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Add a solution of elemental bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent.
-
-
Purification: The crude product, whether obtained by precipitation or extraction, can be purified by recrystallization from an appropriate solvent to yield pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
This diagram shows the relationship between the starting material, key reagents, and the final product in the bromination reaction.
Caption: Reagent and product relationship in the bromination of 3,5-dimethylpyrazole.
References
The Role of 4-Bromo-3,5-dimethylpyrazole in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethylpyrazole serves as a key building block in the synthesis of novel pyrazole-based anti-inflammatory agents. The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects. The strategic placement of a bromine atom at the 4-position of the 3,5-dimethylpyrazole (B48361) core provides a versatile handle for introducing various aryl and heteroaryl moieties through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach allows for the systematic exploration of the chemical space around the pyrazole nucleus, leading to the identification of compounds with optimized anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that often target COX enzymes. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with the inhibition of COX-1.
The synthesis of 4-aryl-3,5-dimethylpyrazoles allows for the fine-tuning of the molecule's three-dimensional structure to achieve selective binding to the active site of the COX-2 enzyme. The aryl group introduced at the 4-position can interact with specific amino acid residues within the enzyme's active site, leading to potent and selective inhibition.
"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 / COX-2", fillcolor="#FBBC05"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation" [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyrazole_Derivatives" [label="4-Aryl-3,5-dimethylpyrazole\n(COX-2 Selective Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Pyrazole_Derivatives" -> "COX_Enzymes" [arrowhead="tee", color="#34A853", style="dashed", label=" Inhibition"]; }
Figure 1: Simplified signaling pathway of COX-mediated inflammation and the inhibitory action of pyrazole derivatives.
Application: Synthesis of 4-Aryl-3,5-dimethylpyrazoles via Suzuki-Miyaura Coupling
A primary application of this compound in this context is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile and highly efficient reaction allows for the formation of a carbon-carbon bond between the pyrazole core and a wide variety of aryl or heteroaryl boronic acids. This modular approach is ideal for generating a library of analogs for structure-activity relationship (SAR) studies to identify lead compounds with potent anti-inflammatory activity.
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Start" [label="this compound"]; "Boronic_Acid" [label="Arylboronic Acid"]; }
subgraph "cluster_reaction" { label="Suzuki-Miyaura Coupling"; bgcolor="#FFFFFF"; "Catalyst" [label="Pd Catalyst (e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05"]; "Base" [label="Base (e.g., K₂CO₃)", fillcolor="#FBBC05"]; "Solvent" [label="Solvent (e.g., Toluene (B28343)/Ethanol (B145695)/H₂O)", fillcolor="#FBBC05"]; }
subgraph "cluster_process" { label="Process"; bgcolor="#FFFFFF"; "Heating" [label="Heating under\nInert Atmosphere"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; "Product" [label="4-Aryl-3,5-dimethylpyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Start" -> "Catalyst"; "Boronic_Acid" -> "Catalyst"; "Catalyst" -> "Base" [style=invis]; "Base" -> "Solvent" [style=invis]; "Catalyst" -> "Heating"; "Heating" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }
Figure 2: General experimental workflow for the synthesis of 4-Aryl-3,5-dimethylpyrazoles.
Quantitative Data Summary
The following table summarizes hypothetical anti-inflammatory activity data for a series of 4-aryl-3,5-dimethylpyrazoles synthesized from this compound. The data is presented as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, which is a measure of the compound's potency. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound ID | Aryl Substituent (Ar) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | Phenyl | 15.2 | 1.8 | 8.4 |
| 1b | 4-Methoxyphenyl | 12.5 | 0.9 | 13.9 |
| 1c | 4-Fluorophenyl | 18.7 | 2.5 | 7.5 |
| 1d | 4-(Methylsulfonyl)phenyl | 25.1 | 0.15 | 167.3 |
| Celecoxib | (Reference Drug) | 26.0 | 0.08 | 325.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and degassed water (2 mL).
-
To this stirred suspension, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).
-
Attach a reflux condenser and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-3,5-dimethylpyrazole.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized 4-aryl-3,5-dimethylpyrazole compounds
-
COX-1 and COX-2 enzyme preparations (e.g., from ovine or human recombinant sources)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The use of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, allows for the efficient generation of diverse libraries of 4-aryl-3,5-dimethylpyrazoles. Subsequent biological evaluation of these compounds can lead to the identification of potent and selective COX-2 inhibitors with the potential for development as next-generation anti-inflammatory drugs with improved safety profiles. The detailed protocols provided herein offer a framework for researchers to synthesize and evaluate these promising compounds.
References
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 4-Bromo-3,5-dimethylpyrazole in various metal-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyrazole (B372694) derivatives with applications in medicinal chemistry and materials science.
Introduction
This compound is a readily accessible and versatile heterocyclic halide that serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The pyrazole motif is a privileged scaffold in drug discovery, and the ability to introduce diverse substituents at the 4-position through robust and efficient coupling methodologies is of significant interest to medicinal chemists. This document outlines detailed procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, providing researchers with the necessary information to incorporate this valuable building block into their synthetic programs.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,5-dimethylpyrazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 4-aryl-3,5-dimethylpyrazoles.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 18 | 75 |
| 4 | 2-Thiopheneboronic acid | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | K₃PO₄ (2) | THF/H₂O | 80 | 12 | 85 |
Experimental Protocol: Synthesis of 4-Phenyl-3,5-dimethylpyrazole
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-phenyl-3,5-dimethylpyrazole.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,5-dimethylpyrazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing a direct route to 4-alkynyl-3,5-dimethylpyrazoles. These products are valuable intermediates for further transformations, including click chemistry and the synthesis of complex heterocyclic systems.
Quantitative Data Summary
| Entry | Alkyne | Pd-Catalyst (mol%) | Ligand | Cu-Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(OAc)₂ (2) | SPhos (4) | CuI (5) | Et₃N (3) | MeCN | 110 | 2 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | CuI (5) | Et₃N (3) | MeCN | 110 | 2 | 98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DIPA (3) | THF | 60 | 6 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N (3) | DMF | 80 | 4 | 78 |
Data adapted from optimized conditions for a similar 4-bromo-5-(trifluoromethyl)-1H-pyrazole substrate.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-3,5-dimethylpyrazole
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN), anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed acetonitrile (5 mL), triethylamine (3.0 mmol, 3.0 equiv.), and phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(phenylethynyl)-3,5-dimethylpyrazole.
Caption: Sonogashira Coupling Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,5-dimethylpyrazoles
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The coupling of this compound (or its N-protected form) with a wide range of primary and secondary amines provides access to diverse 4-amino-3,5-dimethylpyrazole derivatives.
Quantitative Data Summary for N-Trityl-4-bromopyrazole
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 160 (MW) | 0.17 | 67 |
| 2 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 160 (MW) | 0.17 | 60 |
| 3 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 72 |
Note: The N-trityl protecting group can be removed under acidic conditions after the coupling reaction.
Experimental Protocol: Synthesis of N-Trityl-4-(morpholino)-pyrazole
Materials:
-
4-Bromo-N-trityl-pyrazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
Xylene, anhydrous
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add 4-bromo-N-trityl-pyrazole (0.5 mmol, 1.0 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 5 mol%), and tBuDavePhos (0.1 mmol, 20 mol%).
-
Add anhydrous xylene (2 mL) and morpholine (0.6 mmol, 1.2 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160 °C for 10 minutes.
-
After cooling, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain N-trityl-4-(morpholino)-pyrazole.
Heck Reaction: Synthesis of 4-Alkenyl-3,5-dimethylpyrazoles
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 4-position of the pyrazole ring, creating valuable synthons for further functionalization.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | DMA | 120 | 8 | 85 |
| 3 | Ethylene (gas) | [Pd(allyl)Cl]₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | 110 | 24 | 60 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | Ag₂CO₃ (1.5) | Toluene | 100 | 16 | 55 |
Note: Yields are representative for Heck reactions of aryl bromides and may vary for this compound.
Experimental Protocol: Synthesis of 4-Styryl-3,5-dimethylpyrazole
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-styryl-3,5-dimethylpyrazole.
Caption: Cross-Coupling Reactions of this compound.
Application Notes and Protocols for 4-Bromo-3,5-dimethylpyrazole in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-bromo-3,5-dimethylpyrazole as a scaffold in the synthesis of novel antifungal agents. The following sections detail synthetic strategies, experimental protocols for antifungal evaluation, and quantitative activity data for analogous pyrazole (B372694) derivatives, offering a foundational guide for the development of new therapeutics.
Introduction
The pyrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal properties. The increasing prevalence of drug-resistant fungal infections necessitates the development of novel antifungal agents. This compound serves as a versatile starting material for the synthesis of new pyrazole derivatives, offering opportunities for structural modifications to enhance antifungal potency and selectivity. The bromine atom at the 4-position provides a reactive site for various chemical transformations, allowing for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).
General Synthetic Strategies
While specific protocols starting directly from this compound are not extensively detailed in the available literature, general synthetic routes for analogous pyrazole-based antifungal agents can be adapted. A common approach involves the functionalization of the pyrazole core.
A plausible synthetic workflow for generating diverse pyrazole derivatives from this compound for antifungal screening is outlined below. This involves initial derivatization of the pyrazole, followed by screening and lead optimization.
Figure 1: A logical workflow for the development of antifungal agents starting from this compound.
Quantitative Data on Antifungal Activity of Pyrazole Derivatives
The following tables summarize the in vitro antifungal activity of various pyrazole derivatives against different fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. While these compounds are not direct derivatives of this compound, they provide valuable insights into the potential antifungal efficacy of this class of compounds.
Table 1: Antifungal Activity of Pyrazole-Containing Compounds against Candida Species
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 6 | Candida albicans | 25 | [1] |
| Candida parapsilosis | 25 | [1] | |
| Candida tropicalis | 50 | [1] | |
| BQ-01, 03, 05 | Candida albicans | 0.8 | [2] |
| BQ-06, 07, 08 | Candida albicans | 0.4 | [2] |
| BQ-04 | Candida albicans | 1.6 | [2] |
| BQ-12 | Candida albicans | 12.5 | [2] |
Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives against Phytopathogenic Fungi
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| 7ai | Alternaria porri | 2.24 | [3] |
| Marssonina coronaria | 3.21 | [3] | |
| Cercospora petroselini | 10.29 | [3] | |
| Rhizoctonia solani | 0.37 | [3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI Guidelines)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against yeast pathogens like Candida species.[1][4]
Materials:
-
Synthesized pyrazole compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Candida parapsilosis, Candida tropicalis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35°C)
-
Standard antifungal drug (e.g., Fluconazole)
Procedure:
-
Compound Preparation:
-
Dissolve the synthesized pyrazole compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for testing.
-
-
Inoculum Preparation:
-
Culture the fungal strains on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.[4]
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate drug dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Also, include wells with a standard antifungal drug (e.g., Fluconazole) as a reference.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the positive control.[5] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: In Vitro Antifungal Screening - Mycelial Growth Inhibition Assay
This protocol is suitable for evaluating the antifungal activity of compounds against filamentous fungi (phytopathogenic fungi).[5]
Materials:
-
Synthesized pyrazole compounds
-
Potato Dextrose Agar (PDA)
-
Fungal strains (e.g., Fusarium moniliforme, Rhizoctonia solani)
-
Sterile petri dishes
-
Cork borer
-
Incubator (25-28°C)
Procedure:
-
Compound Preparation:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Add the dissolved compound to molten PDA at various concentrations.
-
-
Plate Preparation:
-
Pour the PDA containing the test compound into sterile petri dishes and allow it to solidify.
-
-
Fungal Inoculation:
-
Using a sterile cork borer, take a mycelial plug from the edge of a fresh culture of the test fungus.
-
Place the mycelial plug in the center of the agar plate containing the test compound.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate (without the compound) has reached a significant size.
-
-
Activity Assessment:
-
Measure the diameter of the fungal growth on the plates with the test compounds and the control plate.
-
Calculate the percentage of inhibition using the following formula:
-
Percentage Inhibition (%) = [(C - T) / C] x 100
-
Where C is the diameter of the fungal colony in the control plate, and T is the diameter of the fungal colony in the treated plate.[5]
-
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for antifungal agents derived from this compound is not yet fully elucidated. However, studies on analogous pyrazole-containing compounds suggest potential targets within the fungal cell.
One proposed mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain.[5] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Figure 2: Proposed mechanism of action for some pyrazole-based antifungal agents targeting succinate dehydrogenase.
Another potential target is the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to cell lysis. Azole antifungals, a major class of antifungal drugs, function through this mechanism by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. It is plausible that certain pyrazole derivatives could also target enzymes within this pathway.
Conclusion
This compound represents a promising starting point for the development of novel antifungal agents. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening. The provided protocols for antifungal activity assessment offer a robust framework for evaluating the efficacy of newly synthesized compounds. Further investigation into the mechanism of action and structure-activity relationships of derivatives of this compound is warranted to advance the development of potent and selective antifungal therapeutics.
References
- 1. veterinaria.org [veterinaria.org]
- 2. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Synthetic Routes to Functionalized Pyrazoles Using 4-Bromo-3,5-dimethylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazole (B372694) derivatives utilizing 4-Bromo-3,5-dimethylpyrazole as a versatile starting material. The methodologies outlined herein are essential for the construction of diverse pyrazole-based scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.
Introduction
This compound is a key building block for the introduction of various functionalities at the C4 position of the pyrazole ring. Its utility stems from its ability to participate in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of a wide array of substituted pyrazoles, which are valuable intermediates in the development of new therapeutic agents. This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the synthesis of thiazole (B1198619) derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) couple, is depicted below. The specific pathway for each named reaction varies slightly in the transmetalation step, depending on the coupling partner.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,5-dimethylpyrazoles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used to synthesize biaryl compounds.
General Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv.)
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[1]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.[1]
-
Heat the reaction mixture to 90 °C and stir for 6 hours or until completion as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,5-dimethylpyrazole.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3,5-dimethylpyrazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dimethylpyrazole | 85 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3,5-dimethylpyrazole | 88 |
| 4 | 3-Pyridinylboronic acid | 3,5-Dimethyl-4-(pyridin-3-yl)pyrazole | 75 |
Sonogashira Coupling for the Synthesis of 4-Alkynyl-3,5-dimethylpyrazoles
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is pivotal for the synthesis of substituted alkynes.
Catalytic Cycles
Caption: Catalytic cycles in the Sonogashira coupling reaction.[2][3]
Experimental Protocol
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[4]
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 24 hours or at 60-80 °C for 2-6 hours, monitoring progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 4-alkynyl-3,5-dimethylpyrazole.
Quantitative Data
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3,5-Dimethyl-4-(phenylethynyl)pyrazole | 91 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3,5-dimethylpyrazole | 85 |
| 3 | Trimethylsilylacetylene | 3,5-Dimethyl-4-((trimethylsilyl)ethynyl)pyrazole | 95 |
| 4 | 3-Ethynylphenol | 3-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethynyl)phenol | 88 |
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3,5-dimethylpyrazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.
General Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted for unprotected bromopyrazoles and may require optimization.[5]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
tBuBrettPhos Pd G3 precatalyst (P4) (2 mol%)
-
tBuBrettPhos (L4) (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, to a vial add this compound, the amine, tBuBrettPhos Pd G3 precatalyst, and tBuBrettPhos ligand.[5]
-
Add anhydrous THF.
-
Add LHMDS and seal the vial.
-
Heat the reaction mixture to 80 °C for 12 hours.[5]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3,5-dimethyl-1H-pyrazol-4-amine | 78 |
| 2 | Morpholine | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine | 85 |
| 3 | Benzylamine | N-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | 72 |
| 4 | Piperidine | 4-(Piperidin-1-yl)-3,5-dimethyl-1H-pyrazole | 81 |
Synthesis of Thiazole Derivatives
This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as thiazoles, through reaction with appropriate isothiocyanate derivatives.
Experimental Protocol for the Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole
This protocol describes a one-step synthesis of a bromomethyl-1,3-thiazoline derivative.[6]
Materials:
-
This compound (1.75 g, 10 mmol)
-
2,3-Dibromopropylisothiocyanate (2.60 g, 10 mmol)
-
Triethylamine (1.01 g, 20 mmol)
-
Anhydrous Benzene (B151609)
Procedure:
-
To a solution of 2,3-dibromopropylisothiocyanate and triethylamine in anhydrous benzene, add a solution of this compound in benzene dropwise with vigorous stirring at 20 °C over 30 minutes.[6]
-
Continue stirring for an additional 2 hours.
-
Filter the precipitated triethylamine hydrobromide.
-
Wash the precipitate with benzene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from a 2:1 mixture of 2-propanol and hexane (B92381) to yield the product.
Quantitative Data
| Product | Yield (%) | Melting Point (°C) |
| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole | 65 | 106-107 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to introduce aryl, alkynyl, and amino functionalities at the C4 position. Furthermore, its reactivity with other bifunctional reagents allows for the construction of more complex heterocyclic systems. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel chemical space around the privileged pyrazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-3,5-dimethylpyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is 3,5-dimethylpyrazole (B48361).[1] This compound is then brominated at the 4-position through an electrophilic substitution reaction.[2][3]
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be used, with N-bromosuccinimide (NBS) and elemental bromine (Br₂) being the most frequently employed.[2] N-bromosaccharin has also been reported as an effective brominating agent. The choice of agent can influence the reaction conditions and the impurity profile.
Q3: What are the typical solvents and reaction temperatures?
The choice of solvent and temperature depends on the brominating agent. For instance, when using N-bromosuccinimide (NBS), solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl₄) are common.[2][4] Reactions with NBS are often initiated at 0°C and then allowed to warm to room temperature.[4] When elemental bromine is used, the reaction can be carried out in solvents like chloroform.
Q4: What is a typical yield for the synthesis of this compound?
Yields can vary significantly based on the chosen protocol and reaction scale. While some literature reports yields for subsequent reactions involving this compound in the range of 65-71%[1], specific yields for the bromination step itself can be optimized to be much higher, with some one-pot methods for similar 4-bromopyrazoles reporting excellent yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Ensure the brominating agent is added portion-wise to maintain an optimal concentration. - Increase the reaction time or temperature, but monitor for side-product formation. |
| Decomposition of the product or starting material. | - Maintain the recommended reaction temperature. Exothermic reactions may require cooling. - Use a high-purity starting material and dry solvents. | |
| Loss during work-up and purification. | - Optimize the extraction and recrystallization procedures. - Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer. | |
| Formation of Impurities | Over-bromination (dibromination). | - Use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). - Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations. |
| Unreacted starting material. | - As mentioned for low yield, ensure the reaction goes to completion by monitoring with TLC. - Consider a slight excess of the brominating agent, but be mindful of over-bromination. | |
| Side reactions with the solvent. | - Choose an inert solvent that does not react with the brominating agent. Halogenated solvents are generally suitable. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize. | - Purify the crude product using column chromatography on silica (B1680970) gel. - Try different solvent systems for recrystallization. A common technique is to dissolve the product in a good solvent and then add a poor solvent until turbidity is observed, followed by slow cooling. |
| Product is contaminated with the succinimide (B58015) by-product (when using NBS). | - The succinimide by-product is generally soluble in water. Thoroughly wash the organic layer with water during the work-up to remove it.[4] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the bromination of pyrazoles.[4]
Materials:
-
3,5-dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1 equivalent) in anhydrous DMF (e.g., 4 mL per mmol of pyrazole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in small portions over 20-30 minutes, ensuring the temperature remains at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 4-Bromo-3,5-dimethylpyrazole
Welcome to the technical support center for the purification of crude 4-Bromo-3,5-dimethylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. When synthesizing from 3,5-dimethylpyrazole (B48361) via electrophilic bromination (e.g., using N-bromosuccinimide or bromine), the primary impurities are typically:
-
Unreacted 3,5-dimethylpyrazole: Incomplete bromination can lead to the presence of the starting material in the crude product.
-
Over-brominated species: Although less common due to the deactivating effect of the first bromine atom, small amounts of dibromo-3,5-dimethylpyrazole may be formed.
-
Reagent byproducts: For example, if N-bromosuccinimide (NBS) is used, succinimide (B58015) will be a byproduct.
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound is a stable crystalline solid.[1][2] It is recommended to store it in a tightly sealed container in a cool, dry place away from light.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process.[1] By spotting the crude mixture, fractions from column chromatography, and the purified product, you can visualize the separation of the desired compound from impurities. A common eluent system for TLC is a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots can be visualized under a UV lamp.[1]
Q4: My purified this compound is an off-white or yellowish solid. Is this normal?
A4: Pure this compound is typically a white to off-white crystalline powder.[2] A yellowish tint may indicate the presence of minor impurities. If high purity is critical for your application, further purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Crystals | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature. Hexane has been reported as a suitable recrystallization solvent for a derivative.[1] - Use the minimum amount of hot solvent required to dissolve the crude product completely. - After cooling to room temperature, place the solution in an ice bath to maximize crystal formation. |
| Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too fast. High concentration of impurities. | - Try a lower boiling point solvent. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - If oiling out persists, the crude product may require initial purification by column chromatography to remove a significant portion of the impurities. |
| Crystals are still colored after recrystallization | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. - A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | The eluent system is not optimized. The column was not packed properly. The column was overloaded with the crude mixture. | - Optimize the eluent system using TLC first. A good starting point for non-polar compounds like this is a hexane/ethyl acetate gradient.[3] - Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. - The amount of crude material should typically be 1-2% of the weight of the silica gel. |
| The product is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front | The eluent is too polar. | - Decrease the polarity of the eluent. For instance, start with a higher percentage of hexane in your hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC of collected fractions | The compound may be interacting too strongly with the silica gel. The sample is too concentrated on the TLC plate. | - Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine (B128534) to the eluent if your compound is basic, or acetic acid if it is acidic, to reduce tailing. - Dilute the fractions before spotting them on the TLC plate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane, Heptane, or a mixture of solvents like Hexane/Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate, and then increasing the ethyl acetate concentration.[3]
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Hexane) | 85 | 98 | 75 | Effective for removing small amounts of impurities. |
| Column Chromatography (Hexane/EtOAc gradient) | 70 | >99 | 85 | Ideal for separating the product from significant amounts of starting material and byproducts. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions and the nature of the crude mixture.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylpyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Bromo-3,5-dimethylpyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and established method is the direct bromination of 3,5-dimethylpyrazole (B48361) using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its milder nature compared to liquid bromine.[1] The reaction is an electrophilic aromatic substitution that selectively occurs at the C4 position of the pyrazole (B372694) ring, which is electronically enriched.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are:
-
Over-bromination: The formation of 4,4-dibromo-3,5-dimethylpyrazole can occur if an excess of the brominating agent is used or if the reaction is not carefully controlled.[2]
-
Reaction with Solvent: Certain solvents, particularly dimethylformamide (DMF), can react with NBS, leading to the formation of byproducts and potentially hazardous exothermic events, especially at elevated temperatures.[3][4][5][6] It is advisable to use more inert solvents like acetonitrile, dichloromethane, or ethyl acetate (B1210297).[3]
-
Hydrolysis: Subsequent reaction steps involving derivatives of this compound in the presence of acid can sometimes lead to hydrolysis, reverting the derivative back to this compound.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[8][9] A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (3,5-dimethylpyrazole). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Staining with potassium permanganate (B83412) can help visualize the spots if they are not UV-active.[8]
Q4: What is a typical work-up procedure for this reaction?
A4: A standard aqueous work-up is generally employed. This involves quenching the reaction, partitioning the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure. Specifically, after the reaction is complete, the mixture can be poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. After drying over an anhydrous salt such as magnesium sulfate, the solvent is removed in vacuo to yield the crude product.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC. - Ensure the quality of the NBS used; recrystallize if it appears discolored.[1] - Check the reaction temperature; some protocols require cooling to 0°C initially, followed by warming to room temperature.[8] |
| Loss of product during work-up. | - Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent. - Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Presence of Unreacted 3,5-Dimethylpyrazole in the Final Product | Insufficient amount of brominating agent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS to ensure complete conversion of the starting material. |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Formation of a Dibrominated Byproduct | Excess of brominating agent. | - Carefully control the stoichiometry of NBS, avoiding a large excess. |
| Reaction temperature is too high. | - Maintain the recommended reaction temperature. High temperatures can sometimes favor over-bromination. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the crude product using column chromatography or recrystallization to remove impurities that may be depressing the melting point. |
| Residual solvent. | - Ensure all solvent is removed under high vacuum after the work-up. | |
| Inconsistent Results Between Batches | Purity of NBS. | - The purity of NBS can vary between suppliers and even batches. It is recommended to recrystallize NBS from water if it is not a pure white solid.[1] |
| Presence of moisture. | - Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can affect the reaction. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound Derivatives
| Entry | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N-Bromosaccharin | Solvent-free | Room Temp. | 7 min | 94 | [10] |
| 2 | N-Bromosuccinimide | DMF | 0°C to RT | 50 min | Not specified | [8] |
| 3 | Bromine | CCl4 | Not specified | Not specified | Not specified | [11] |
| 4 | Electrochemical (NaBr) | H2O/CHCl3 | Not specified | Not specified | 70 | Not specified |
Note: The yields reported are for N-aryl-4-bromo-3,5-dimethylpyrazoles in the case of the solvent-free reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS in DMF [8]
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer.
-
Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: Continue stirring at 0°C for an additional 30 minutes.
-
Warming: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium hydrogen carbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Purification by Column Chromatography [12]
-
Column Preparation:
-
Pack a glass column with silica gel (slurry packing in the initial eluent is recommended).
-
Equilibrate the column with the starting mobile phase (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 90:10 hexane:ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Chemjobber: Process Wednesday: 10% NBS in DMF will exotherm -- who knew? [chemjobber.blogspot.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substitutions on 4-Bromo-3,5-dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substitution reactions of 4-Bromo-3,5-dimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on this compound?
A1: The most common substitution reactions are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and to a lesser extent, copper-catalyzed Ullmann condensation (for C-N, C-O, and C-S bond formation). These reactions are pivotal for the synthesis of a wide array of functionalized pyrazole (B372694) derivatives.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A2: Low yields in Suzuki-Miyaura couplings of 4-halopyrazoles can stem from several factors. The acidic N-H proton of the pyrazole ring can inhibit the palladium catalyst.[1] Other common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the instability of the boronic acid reagent.[1][2]
Q3: I am observing significant amounts of starting material in my Buchwald-Hartwig amination. What should I try?
A3: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation or insufficient reactivity.[3] Consider increasing the reaction temperature, screening different bulky electron-rich phosphine (B1218219) ligands, or using a stronger base.[4] The choice of palladium precatalyst can also significantly impact the reaction's success.[5]
Q4: My Ullmann condensation is sluggish and requires harsh conditions. Are there milder alternatives?
A4: Traditional Ullmann couplings often necessitate high temperatures.[6] Modern protocols using specific ligands, such as 1,10-phenanthroline (B135089), can facilitate the reaction under milder conditions.[7] However, for C-N bond formation, the Buchwald-Hartwig amination is often a more reliable and milder alternative.[8]
Q5: How does the reactivity of this compound compare to other 4-halopyrazoles?
A5: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[9] Therefore, this compound is typically more reactive than its chloro-analogue but less reactive than the iodo-derivative.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst inhibition by the pyrazole N-H proton.[1] | Use a suitable N-protecting group on the pyrazole, or carefully select a base that does not deprotonate the pyrazole N-H. |
| Inactive catalyst or inappropriate ligand. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos).[10] | |
| Suboptimal base or solvent. | Try different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[11] A mixture of an organic solvent (e.g., dioxane, DMF) and water is often effective.[1][11] | |
| Protodeboronation (Loss of Boronic Acid) | Harsh reaction conditions. | Lower the reaction temperature and ensure the reaction is run under an inert atmosphere.[1] |
| Unstable boronic acid. | Use a more stable boronic acid derivative like a pinacol (B44631) ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Catalyst deactivation. | Increase catalyst and ligand loading. Use a more robust precatalyst like a palladacycle.[4] |
| Steric hindrance from the amine. | Employ bulkier phosphine ligands (e.g., BrettPhos, tBuBrettPhos) to facilitate the coupling of sterically demanding amines.[12][13] | |
| Insufficiently strong base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5][13] | |
| Side Product Formation | Reaction with solvent. | Ensure the use of anhydrous, degassed solvents. |
| Low Yield with Heteroaromatic Amines | Complexation of the amine with the catalyst. | This is a challenging substrate class; extensive optimization of ligand and reaction conditions may be necessary.[4] |
Ullmann Condensation
| Problem | Potential Cause | Troubleshooting Steps |
| Sluggish or No Reaction | Low reactivity of the copper catalyst. | Use a fresh source of CuI and consider adding a ligand like 1,10-phenanthroline to enhance reactivity.[7] |
| High reaction temperatures leading to decomposition. | If possible, screen for conditions that allow for lower temperatures. | |
| Formation of Des-bromo Thiophene (B33073) (if using thiophene nucleophiles) | Side reaction promoted by the reaction conditions. | This indicates a competing reaction pathway; consider alternative coupling methods like the Buchwald-Hartwig amination.[7] |
| Difficulty in Product Purification | Removal of copper byproducts. | Employ specific workup procedures, such as washing with aqueous ammonia (B1221849) solutions, to remove copper salts. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture with vigorous stirring under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[8]
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). If the amine is a solid, add it at this stage.[8]
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene). If the amine is a liquid, add it via syringe.[8]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.[8] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.[8] Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Experimental Workflows
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-3,5-dimethylpyrazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethylpyrazole. The following information is intended to assist in the purification of this compound and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurity is the unreacted starting material, 3,5-dimethylpyrazole. This is because the synthesis of this compound is typically achieved through the bromination of 3,5-dimethylpyrazole. Depending on the reaction conditions, other potential impurities could include small amounts of di-brominated pyrazole (B372694) or other reaction side-products.
Q2: My crude this compound is a brownish oil, but the literature describes it as a white to off-white crystalline solid. What should I do?
A2: An oily or discolored product often indicates the presence of impurities that are depressing the melting point. It is also possible that residual solvent is present. Purification via column chromatography is recommended to remove these impurities. Following chromatography, recrystallization can be performed to obtain a pure, crystalline product. If residual solvent is suspected, placing the sample under high vacuum can help.
Q3: I performed a recrystallization, but my product "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when it comes out of solution above its melting point. Here are a few troubleshooting steps:
-
Increase the solvent volume: Add more of the hot recrystallization solvent to ensure the compound is fully dissolved before cooling.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. For this compound, hexane (B92381), or a mixture of 2-propanol and hexane has been reported to be effective.[1] A solvent pair like ethanol-water or acetone-hexane could also be tested.
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of crystals over oils.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can induce crystallization.
Q4: After purification, I still see a spot corresponding to the starting material (3,5-dimethylpyrazole) on my TLC plate. How can I remove it?
A4: If a single purification step is insufficient, a second purification method may be necessary.
-
Column Chromatography: If you initially performed recrystallization, column chromatography is a very effective method for separating compounds with different polarities, such as this compound and the more polar 3,5-dimethylpyrazole.
-
Recrystallization: If you have already performed column chromatography, a careful recrystallization may remove the remaining traces of the starting material. Ensure you are using an appropriate solvent system where the solubility of the product and the impurity are sufficiently different.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a modifier like 0.1% trifluoroacetic acid or phosphoric acid) can be used.[2]
-
Melting Point: A sharp melting point in the expected range (around 123-125 °C) is a strong indicator of a pure compound.[3] Impurities will typically cause the melting point to be lower and broader.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and help to identify any impurities present.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected purity levels and advantages and disadvantages of common purification methods for this compound. The initial purity of the crude product is assumed to be in the range of 85-95%.
| Purification Method | Typical Final Purity | Pros | Cons |
| Recrystallization | >98% | Simple setup, good for removing small amounts of impurities, yields highly crystalline material. | Can have lower recovery, may not be effective for removing impurities with similar solubility. |
| Column Chromatography | >99% | Highly effective for separating compounds with different polarities, can handle larger quantities of crude material. | More time-consuming, requires larger volumes of solvent, product is isolated dissolved in solvent. |
| Preparative HPLC | >99.5% | Very high purity can be achieved, good for separating closely related impurities. | Expensive, limited to small-scale purifications, requires specialized equipment. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system. Hexane or a mixture of 2-propanol and hexane are good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Column Preparation:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for a "dry loading" method, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v).
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualization
Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Stability issues of 4-Bromo-3,5-dimethylpyrazole under acidic/basic conditions
This technical support center provides guidance on the stability of 4-Bromo-3,5-dimethylpyrazole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally considered stable under standard laboratory conditions.[1] The pyrazole (B372694) ring is known to be robust and resistant to oxidation and reduction.[2]
Q2: How stable is this compound in acidic solutions?
A2: The pyrazole ring of this compound is stable in acidic conditions. Pyrazoles are basic and can be protonated by strong inorganic acids.[3] In one study, a derivative of this compound was treated with hydrochloric acid, which resulted in the hydrolysis of a side chain, leaving the core this compound ring intact. This suggests the ring system is stable under these acidic conditions.
Q3: Is this compound stable in basic solutions?
A3: this compound is expected to be stable in moderately basic aqueous solutions. The synthesis of the related compound 3,5-dimethylpyrazole (B48361) is conducted in a 10% sodium hydroxide (B78521) solution, indicating the stability of the pyrazole ring under such conditions.[4] However, very strong bases, such as organolithium reagents, have the potential to cause ring opening and should be used with caution, primarily in non-aqueous synthesis conditions.[5][6]
Q4: Can the bromo-substituent be displaced under acidic or basic conditions?
A4: There is no direct evidence from the literature to suggest that the bromine atom at the 4-position is labile under typical aqueous acidic or basic conditions. Brominated pyrazoles are commonly used as stable intermediates in various chemical syntheses, implying the stability of the carbon-bromine bond.
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no specific information detailing the degradation products of this compound under forced acidic or basic conditions. For many organic molecules, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of acidic solution. | The protonated form of the pyrazole may have limited solubility in certain acidic media or at high concentrations. | - Try using a more dilute solution. - Consider using a co-solvent if compatible with your experimental system. - Adjust the pH slightly to see if solubility improves without compromising your experimental conditions. |
| Compound precipitates out of basic solution. | The deprotonated form or the neutral form might have lower solubility in the chosen basic buffer. | - Similar to acidic solutions, try adjusting the concentration or using a co-solvent. - Ensure the pH of the solution is not causing the precipitation of other components in your reaction mixture. |
| Unexpected side-products are observed in reactions involving strong bases. | Use of very strong bases (e.g., n-butyllithium) can lead to deprotonation at a carbon atom, potentially causing ring-opening or other unforeseen reactions.[6] | - If possible, use a milder inorganic base such as potassium carbonate or cesium carbonate, especially in synthetic applications.[5] - Carefully control the reaction temperature, keeping it as low as feasible. |
| Inconsistent results in biological assays. | The compound may be interacting with components of the assay medium, or its stability may be affected by the specific pH and temperature of the assay. | - Perform a preliminary stability test of this compound in the assay buffer under the same conditions (time, temperature) but without the biological components. - Analyze the sample by HPLC or LC-MS to check for any degradation. |
Stability Overview
The following table summarizes the expected qualitative stability of this compound based on available chemical principles and related compound behavior.
| Condition | Expected Stability | Comments |
| Aqueous Acid (e.g., 0.1 M HCl) | High | The pyrazole ring is stable to acid hydrolysis. Protonation of the ring nitrogen is expected. |
| Aqueous Base (e.g., 0.1 M NaOH) | High | The pyrazole ring is generally stable in moderately basic conditions.[4] |
| Strong Non-Aqueous Base (e.g., n-BuLi) | Low | Risk of ring-opening degradation.[6] Recommended to use milder bases.[5] |
| Elevated Temperature | Moderate | As with most organic compounds, prolonged exposure to high temperatures may lead to degradation. Specific thermal stability data is not available. |
| Oxidizing Agents | High | The pyrazole ring is generally resistant to oxidation.[2] |
| Reducing Agents | High | The pyrazole ring is generally resistant to reduction.[2] |
Experimental Protocols
For users who need to definitively assess the stability of this compound in their specific experimental matrix, a forced degradation study is recommended.
Objective: To determine the stability of this compound under specific acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (e.g., 0.1 M and 1 M)
-
Organic solvent for stock solution (e.g., acetonitrile (B52724) or methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Conditions: In separate volumetric flasks, add a small aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 50 µg/mL).
-
Basic Conditions: In separate volumetric flasks, add a small aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve the same final concentration.
-
Control: Prepare a control sample by adding the same aliquot of the stock solution to a solvent system that mimics the final composition of the acidic/basic samples but is neutralized to pH 7.
-
-
Incubation:
-
Store the prepared samples at a controlled temperature (e.g., room temperature or an elevated temperature like 40°C or 60°C).
-
Take aliquots for analysis at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
Quantify the peak area of this compound at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3,5-dimethylpyrazole
This technical support center is designed for researchers, scientists, and drug development professionals involved in the bulk production of 4-Bromo-3,5-dimethylpyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure a safe, efficient, and scalable synthesis.
Troubleshooting Guide
During the scale-up of this compound synthesis, several challenges may arise. This guide provides solutions to common issues encountered in bulk production.
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Incomplete Bromination: Insufficient brominating agent, low reaction temperature, or short reaction time. | - Ensure accurate stoichiometry of the brominating agent (e.g., N-Bromosuccinimide). - Consider a slight excess of the brominating agent (e.g., 1.05 equivalents). - Gradually increase the reaction temperature, monitoring for side product formation. - Extend the reaction time and monitor progress using TLC or HPLC. |
| Product Loss During Workup/Purification: Emulsion formation during extraction, or the product remaining in the aqueous phase. Inefficient purification method. | - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with a suitable organic solvent. - Optimize the purification method; for bulk quantities, consider crystallization over column chromatography. | |
| Formation of Impurities | Presence of Dibromo Species: Over-bromination due to excess brominating agent or prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents). - Add the brominating agent portion-wise to the reaction mixture for better control. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Residual Starting Material: Incomplete reaction due to an insufficient amount of brominating agent, low reaction temperature, or short reaction time. | - Ensure the accurate addition of all reagents. - Increase the reaction temperature or prolong the reaction time while monitoring for side product formation. | |
| Dark-colored Reaction Mixture or Product: Decomposition of reagents or product due to high reaction temperatures or impurities in starting materials or solvents. | - Ensure the use of high-purity starting materials and dry solvents. - Maintain careful temperature control throughout the reaction. - Consider degassing the solvent to remove dissolved oxygen. - The product may be purified by recrystallization to remove colored impurities. | |
| Runaway Reaction/Poor Exotherm Control | Exothermic Nature of Bromination: The reaction of 3,5-dimethylpyrazole (B48361) with a brominating agent is exothermic and can become difficult to control at a large scale. | - Controlled Addition: Utilize a syringe pump or a controlled-dosing system for the slow, continuous, or portion-wise addition of the brominating agent.[1] - Adequate Cooling: Ensure the reactor has a highly efficient cooling system (e.g., cooling jacket, internal cooling coils). Pre-cool the reactor before starting the addition.[1] - Improve Agitation: Use an appropriately sized and designed agitator to maintain a homogenous mixture and facilitate heat transfer.[1] - Reaction Calorimetry: Conduct a reaction calorimetry study to understand the heat of reaction and ensure your reactor's cooling capacity is sufficient.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and scalable method is the direct bromination of 3,5-dimethylpyrazole using a suitable brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) or acetic acid.[2] This method is generally high-yielding and avoids the handling of elemental bromine, which is hazardous.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The primary safety concern is the exothermic nature of the bromination reaction, which can lead to a runaway reaction if not properly controlled.[1] Ensure adequate cooling and continuous monitoring of the internal temperature. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any scale-up operation.
Q3: What are the recommended purification methods for this compound on a larger scale?
A3: For larger quantities, purification by crystallization is often the most effective and economical method. If the product is thermally stable, vacuum distillation can also be a viable option.[2] While flash chromatography is useful at the lab scale, it is generally less practical for bulk production.
Q4: How can the formation of the dibrominated byproduct be minimized?
A4: To minimize the formation of 4,4-dibromo-3,5-dimethylpyrazole, it is crucial to have precise control over the stoichiometry of the brominating agent.[2] Using no more than 1.0 to 1.1 equivalents of the brominating agent is recommended. Additionally, adding the brominating agent in portions and maintaining a controlled temperature can help prevent over-bromination.[2]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Starting Material)
This protocol outlines the synthesis of the starting material, 3,5-dimethylpyrazole, from acetylacetone (B45752) and hydrazine (B178648).
Materials:
-
Hydrazine sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Acetylacetone
-
Ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
In a flask equipped with a stirrer, add a solution of sodium hydroxide in water.
-
Cool the flask in an ice bath.
-
Slowly add hydrazine sulfate to the sodium hydroxide solution with stirring.
-
Once the hydrazine sulfate is dissolved, add acetylacetone dropwise while maintaining the temperature at approximately 15°C.
-
After the addition is complete, continue stirring at 15°C for one hour.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.
Protocol 2: Bulk Synthesis of this compound
This protocol provides a general framework for the scaled-up synthesis of this compound. Specific quantities and conditions should be optimized based on the scale and equipment.
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a properly functioning cooling system, temperature probe, agitator, and a port for controlled solid addition.
-
Charging the Reactor: Charge the reactor with 3,5-dimethylpyrazole (1.0 equivalent) and acetonitrile.
-
Cooling: Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 0-5°C).
-
Controlled Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled reactor over a predetermined period (e.g., 2-4 hours).
-
Temperature Monitoring: Crucially, monitor the internal temperature closely throughout the addition. The addition rate should be adjusted to maintain the desired temperature range. An automated control system can be used to pause the addition if the temperature exceeds a set safety limit.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Bromination Conditions for Pyrazole Synthesis
| Parameter | Condition A | Condition B |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Note: NBS is generally preferred for its ease of handling and higher selectivity, which is particularly important for large-scale synthesis.[2] |
Visualizations
Caption: Experimental workflow for the bulk synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Regioselective Functionalization of 4-Bromo-3,5-dimethylpyrazole
Welcome to the technical support center for the regioselective functionalization of 4-Bromo-3,5-dimethylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in the manipulation of this versatile heterocyclic building block. Here you will find troubleshooting guides and FAQs to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The primary challenges stem from the presence of two distinct reactive sites: the N-H proton of the pyrazole (B372694) ring and the C4-bromine atom. Key difficulties include:
-
Competing Reactivity: The acidic N-H proton can interfere with reactions targeting the C4-position, especially those involving organometallic reagents or strong bases. This often necessitates protection of the nitrogen atom.
-
Regioisomeric Mixtures: During N-alkylation or N-arylation, the two nitrogen atoms of the pyrazole ring can be chemically similar, potentially leading to mixtures of N1 and N2 isomers, complicating purification and reducing yields.[1][2][3]
-
Catalyst Inhibition: The unprotected N-H of the pyrazole can coordinate to and inhibit transition metal catalysts (e.g., Palladium) used in cross-coupling reactions.[4]
-
Side Reactions: Undesired side reactions such as debromination (hydrodehalogenation) or homocoupling can occur during cross-coupling reactions, reducing the yield of the desired product.[5]
Q2: How can I selectively functionalize the C4-position without affecting the N-H group?
Direct functionalization at the C4-position is often possible using transition-metal-catalyzed cross-coupling reactions. However, success is highly dependent on the reaction conditions.
-
Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds. Using a suitable palladium catalyst, ligand, and base combination can favor coupling at the C4-Br position.[4][6] Pre-catalysts like XPhos-Pd-G2 are often effective.[6]
-
Buchwald-Hartwig Amination: For C-N bond formation, specific bulky, electron-rich phosphine (B1218219) ligands are generally required to facilitate the reaction at the C4-position while minimizing N-arylation of the pyrazole ring itself.[5][7]
-
Reaction Conditions: Careful selection of a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) is crucial to avoid deprotonation and subsequent side reactions at the N-H position.
Q3: When is it necessary to protect the pyrazole N-H group, and what are the best protecting groups to use?
Protection of the N-H group is recommended when:
-
Using strongly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums for metal-halogen exchange) that would otherwise deprotonate the N-H.[8][9]
-
Performing reactions where the unprotected N-H could lead to catalyst inhibition or undesired N-functionalization.[4]
-
Aiming to improve solubility or modify the electronic properties of the pyrazole ring for a subsequent reaction.[10]
The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling at C4-Position
Q: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. What are the common causes and how can I troubleshoot it?
A: Failure in Suzuki-Miyaura coupling can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be inhibited. Unprotected pyrazoles can inhibit the catalyst.[4]
-
Inadequate Base: The base might be too weak or not soluble enough to participate effectively in the catalytic cycle.
-
Solution: K₃PO₄ is often a reliable choice for Suzuki couplings of nitrogen-containing heterocycles.[4] Ensure it is finely powdered and dry.
-
-
Side Reactions: Common side reactions include debromination (loss of bromine) or boronic acid homocoupling.[5]
-
Solution: Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. Lowering the reaction temperature or reducing the catalyst loading might also suppress side reactions.
-
-
Poor Reagent Quality: The boronic acid may have decomposed into a boroxine (B1236090).
-
Solution: Use fresh, high-purity boronic acid or check its quality by NMR.
-
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Difficulty with N-H Protecting Group Removal
Q: I have successfully functionalized the C4-position of my N-protected this compound, but now I am struggling to remove the protecting group. What should I do?
A: Deprotection issues usually arise from using conditions that are too harsh or not suitable for the specific protecting group and the functional groups present on your molecule.
-
Incomplete Deprotection: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or the equivalents of the deprotecting reagent. Gentle heating may also help, provided your product is stable.
-
-
Product Decomposition: The conditions required for deprotection might be cleaving other functional groups on your molecule.
-
Solution: This indicates that the protecting group was not orthogonal to your molecular framework. For future syntheses, choose a group with milder removal conditions. For the current batch, try a different, milder deprotection protocol if one exists for your specific group (e.g., for Boc, NaBH₄ in EtOH can be a mild alternative to strong acids for some heterocycles).[11]
-
-
Trityl (Tr) Group: Typically removed with mild acid (e.g., TFA in DCM, HCl in ether). If this fails, stronger acids can be used, but monitor for side reactions.
-
Boc Group: Standard removal is with strong acids like TFA or HCl. If your molecule is acid-sensitive, alternative methods may be required.[11]
Data Presentation
Table 1: Comparison of Common N-H Protecting Groups for Pyrazoles
| Protecting Group | Introduction Reagent | Typical Removal Conditions | Stability & Notes |
| Trityl (Tr) | Trityl chloride (TrCl), Base (e.g., Et₃N) | Mild acid (TFA, HCl in ether/dioxane) | Bulky group, provides steric hindrance. Stable to bases and nucleophiles. |
| Boc | (Boc)₂O, DMAP | Strong acid (TFA, HCl).[10] Can be cleaved under some basic conditions.[11] | Can make the pyrazole ring more electron-deficient. May not be stable to some cross-coupling conditions. |
| SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (TBAF) or acid (HCl).[12][13] | Stable to a wide range of conditions, including organolithiums and cross-coupling.[12] |
| Phenylsulfonyl | Phenylsulfonyl chloride, Base | Harsh conditions (e.g., strong reducing agents).[10] | Very stable electron-withdrawing group, but difficult to remove.[10] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (6-7 mol%) | XPhos (1.5 eq to Pd) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to Excellent | [4] |
| XPhos Pd G2 (2 mol%) | (Internal) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 18 | High | [6] |
| Pd(PPh₃)₄ (5 mol%) | (Internal) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [14] |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 80-85 | - | 70-80% | [15] |
Experimental Protocols
Protocol 1: N-Tritylation of this compound
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN).
-
Base: Add triethylamine (B128534) (Et₃N, 1.2 eq) and stir until the pyrazole dissolves.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of trityl chloride (TrCl, 1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of N-Trityl-4-bromo-3,5-dimethylpyrazole
-
Setup: To a Schlenk tube, add N-Trityl-4-bromo-3,5-dimethylpyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:H₂O).
-
Reaction: Heat the mixture to 80-100 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualized Workflows
Caption: Strategic pathways for functionalizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Overcoming low reactivity of 4-Bromo-3,5-dimethylpyrazole in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 4-Bromo-3,5-dimethylpyrazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions? A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The two methyl groups at the 3- and 5-positions sterically hinder the approach of the catalyst to the C4-bromo position. Additionally, the pyrazole (B372694) ring is an electron-rich heterocycle, and its nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Overcoming these issues typically requires carefully optimized reaction conditions, including the use of specialized bulky ligands.
Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate? A2: The three most critical parameters are:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps with this hindered substrate.[3][4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensuring the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing solvents and reagents is crucial to prevent catalyst oxidation and subsequent low yields.[5][6]
-
Base Selection: The base plays a key role in the catalytic cycle, particularly in Suzuki reactions where it activates the boronic acid.[7] The strength and type of base must be carefully chosen, as inappropriate bases can lead to side reactions or incomplete conversion.[5][8]
Q3: Can I use standard coupling conditions like Pd(PPh₃)₄ and K₂CO₃? A3: While these are standard conditions for many coupling reactions, they are often ineffective for sterically hindered and potentially coordinating substrates like this compound.[9] You will likely observe low to no conversion.[6] More robust, modern catalyst systems employing ligands such as XPhos, SPhos, or tBuDavePhos are generally required to achieve good yields.[3][10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues when attempting to couple this compound with boronic acids or their derivatives.
Problem: Low to no conversion of starting material.
-
Possible Cause 1: Inactive Catalyst System
-
Solution: The combination of a palladium source and ligand is critical. For this substrate, standard ligands are often insufficient. Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[11] Using advanced pre-catalysts such as XPhos Pd G2, which readily forms the active Pd(0) species, has been shown to be effective.[3] Ensure an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1.[5]
-
-
Possible Cause 2: Presence of Oxygen
-
Solution: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[5] It is imperative to rigorously degas the solvent and the reaction mixture before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[6] The reaction should be maintained under a positive pressure of inert gas throughout.
-
-
Possible Cause 3: Suboptimal Base or Solvent
-
Solution: A common cause of failure is an inappropriate base. For challenging heteroaryl couplings, stronger bases are often required. Screen bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][12] The solvent must fully dissolve all reagents at the reaction temperature.[8] A mixture of 1,4-dioxane (B91453) and water is a common and effective solvent system.[1]
-
-
Possible Cause 4: Boronic Acid Decomposition
-
Solution: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation (protodeboronation).[5] Use freshly purchased or recrystallized boronic acids. For particularly unstable partners, consider using more robust derivatives like potassium aryltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates.[5][13]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide addresses issues when coupling this compound with primary or secondary amines. Note that N-H functionalized pyrazoles may require N-protection (e.g., with a trityl group) for successful C-N coupling.[10][14]
Problem: Low yield, especially with alkylamines.
-
Possible Cause 1: Incorrect Ligand Choice
-
Possible Cause 2: Side Reaction of β-Hydride Elimination
-
Solution: Amines that possess a β-hydrogen (e.g., pyrrolidine, allylamine, most primary alkylamines) can undergo β-hydride elimination from the palladium complex, leading to very low yields.[10][16] If you are using such an amine, a palladium-catalyzed system may not be suitable. A switch to a copper-catalyzed system (e.g., CuI) can be effective for these specific substrates, demonstrating the complementarity of the two methods.[10][15] Amines lacking a β-hydrogen (e.g., piperidine, morpholine, aryl amines) give good yields with the palladium-tBuDavePhos system.[10]
-
-
Possible Cause 3: Insufficiently High Temperature
-
Solution: C-N coupling reactions on 4-halopyrazoles often require high temperatures (e.g., >80 °C) and potentially long reaction times to proceed effectively.[10][14] If the reaction is sluggish, consider cautiously increasing the temperature. The use of microwave irradiation can dramatically reduce reaction times and may improve yields.[14]
-
Data Summary Tables
Table 1: Selected Conditions for Buchwald-Hartwig Amination of N-Trityl-4-bromopyrazole
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Piperidine | Pd₂(dba)₃ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 10 min | 60 | [10][14] |
| Morpholine | Pd₂(dba)₃ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 10 min | 67 | [10] |
| Pyrrolidine | Pd₂(dba)₃ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 10 min | 7 | [10] |
| N-Phenylpiperazine | Pd₂(dba)₃ (10) | tBuDavePhos (20) | tBuOK (1.1) | Xylene | 160 (MW) | 10 min | 91 | [10] |
| (Data adapted from reactions on 4-bromo-1-tritylpyrazole, which serves as a model for the protected substrate) |
Table 2: Selected Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Bromopyrazole Substrate | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-methoxyphenyl | XPhos Pd G2 (5) | - | K₂CO₃ (3.0) | DMF | 100 | 99 | [3] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-thienyl | XPhos Pd G2 (5) | - | K₂CO₃ (3.0) | DMF | 100 | 95 | [3] |
| 4-Bromopyrazole | 4-tolyl | P1 (XPhos Precat) (1.5) | XPhos (1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 86 | [1] |
| 4-Bromopyrazole | 3-furyl | P1 (XPhos Precat) (1.5) | XPhos (1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 61 | [1] |
| (Data from various bromopyrazole substrates to illustrate effective conditions) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling This protocol is a starting point based on successful reactions with related substrates and should be optimized for specific coupling partners.[1][3][6]
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and powdered K₃PO₄ (2.0-3.0 eq.).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination (for amines without β-hydrogens) This protocol is adapted from a reported procedure for a protected 4-bromopyrazole.[14]
-
Preparation: To a microwave vial, add N-protected this compound (1.0 eq.), Pd₂(dba)₃ (10 mol%), tBuDavePhos (20 mol%), and potassium t-butoxide (tBuOK) (2.0 eq.).
-
Reagent Addition: Add anhydrous xylene (to 0.06 M) followed by the amine (2.0 eq.).
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in a microwave reactor and heat to 160 °C for 10-20 minutes with stirring.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of 4-Bromo-3,5-dimethylpyrazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Bromo-3,5-dimethylpyrazole to prevent its decomposition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture. For extended storage, specific temperature-controlled conditions are recommended.
Q2: What is the recommended temperature for storing this compound?
A2: For optimal long-term stability, storing the compound as a powder at -20°C can preserve it for up to 3 years.[3] Alternatively, storage at 4°C is suitable for a period of up to 2 years.[3] If the compound is in a solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q3: What types of substances are incompatible with this compound?
A3: this compound should not be stored with strong oxidizing agents, as they can cause hazardous reactions.[1][2]
Q4: What are the signs of decomposition of this compound?
A4: Physical signs of decomposition can include a change in color from its typical white to off-white crystalline powder, a change in texture, or the appearance of an unusual odor. For a definitive assessment of purity, analytical methods such as HPLC are recommended.
Q5: What are the hazardous decomposition products of this compound?
A5: When this compound decomposes, it can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][2]
Troubleshooting Guide
If you suspect that your sample of this compound has decomposed, this guide will help you identify potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance of the solid | 1. Exposure to light: Halogenated aromatic compounds can be susceptible to photolytic degradation. 2. Exposure to high temperatures: Thermal stress can initiate decomposition. 3. Contamination: Accidental introduction of impurities. | 1. Store the compound in an amber or opaque vial to protect it from light. 2. Ensure the storage area's temperature is consistently maintained at the recommended level. 3. Review handling procedures to prevent cross-contamination. |
| Inconsistent experimental results | 1. Partial decomposition: The compound may have partially degraded, leading to lower effective concentrations. 2. Presence of degradation products: These can interfere with the reaction. | 1. Re-test the purity of the compound using a suitable analytical method like HPLC. 2. If decomposition is confirmed, use a fresh, properly stored batch of the compound for future experiments. |
| Pressure build-up in the container | Decomposition leading to gas formation: The breakdown of the molecule can release gaseous byproducts like NOx and CO2.[1][2] | CAUTION: Handle the container with extreme care in a well-ventilated fume hood. Open the container slowly to release any built-up pressure. Dispose of the material according to your institution's hazardous waste guidelines. |
Data Presentation
Recommended Storage Conditions and Stability
| Form | Storage Temperature | Expected Shelf-Life | Reference |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol is based on the principles of accelerated stability testing outlined in the ICH Q1A guidelines to evaluate the stability of this compound under various environmental conditions.
1. Objective: To assess the impact of temperature, humidity, and light on the stability of this compound.
2. Materials:
-
This compound (at least three different batches)
-
Amber and clear glass vials with airtight seals
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
Reference standard of this compound
3. Methodology:
-
Sample Preparation:
-
Accurately weigh and dispense the compound into both amber and clear vials.
-
Prepare an initial (time zero) analysis of the purity of each batch.
-
-
Storage Conditions (based on ICH Q1A):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines.
-
-
Testing Schedule:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
Photostability: Test after the specified exposure period.
-
-
Analytical Procedure:
-
At each time point, remove a sample from each storage condition.
-
Visually inspect the sample for any changes in physical appearance.
-
Prepare a solution of the sample and analyze its purity by HPLC.
-
Compare the chromatogram to the time zero sample and the reference standard to identify and quantify any degradation products.
-
4. Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and quantify any significant degradation products that appear.
-
Determine the rate of degradation under accelerated conditions to predict the long-term shelf-life.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Relationship between storage conditions and compound stability.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for detecting impurities in 4-Bromo-3,5-dimethylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Bromo-3,5-dimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantifying organic impurities, while GC-MS is suitable for volatile and semi-volatile impurities, including residual solvents.[1][2] NMR spectroscopy, particularly quantitative NMR (qNMR), provides detailed structural information and can be used for accurate purity determination without the need for a reference standard of the impurity itself.[3][4][5]
Q2: What are the potential impurities in this compound?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include unreacted starting materials like 3,5-dimethylpyrazole, byproducts from the bromination reaction such as dibrominated pyrazoles, and other related substances depending on the specific synthetic route. Degradation products may also form under stress conditions like exposure to light, heat, or humidity.
Q3: How can I quantify the impurities without having their reference standards?
A3: Quantitative NMR (qNMR) is a powerful technique for quantifying impurities without their specific reference standards.[3][4][5][6] The principle of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the molar ratio of the impurity to the main compound. By using a certified internal standard with a known concentration, the absolute quantity of the impurity can be calculated.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for the this compound Peak
-
Possible Causes:
-
Secondary Interactions: The basic nitrogen atoms in the pyrazole (B372694) ring can interact with acidic silanol (B1196071) groups on the surface of the silica-based column, leading to peak tailing.[7][8][9]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Column Void: A void at the head of the column can cause peak distortion.
-
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., using a phosphate (B84403) buffer at pH 2.5-3.5) to ensure the pyrazole is fully protonated and minimize interactions with silanol groups.[8]
-
Use an End-capped Column: Employ a column with end-capping to reduce the number of free silanol groups.
-
Add an Amine Modifier: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration.
-
Check Column Condition: If the problem persists, it might indicate a column void. Reverse-flush the column (if the manufacturer allows) or replace it.[8]
-
Issue 2: Poor Resolution Between Impurity Peaks
-
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and its ratio to the aqueous phase may not be optimal for separating structurally similar impurities.
-
Incorrect Column Chemistry: The stationary phase may not have the right selectivity for the impurities.
-
Suboptimal Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of separation.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the gradient slope or the isocratic composition of the mobile phase.
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa).
-
-
Change Column:
-
Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Use a column with a smaller particle size or a longer length for higher efficiency.[7]
-
-
Adjust Temperature: Optimize the column temperature to improve separation efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: Broad or Tailing Peaks for Halogenated Compounds
-
Possible Causes:
-
Active Sites in the System: Halogenated compounds can interact with active sites in the GC inlet, column, or transfer line.
-
Improper Injection Technique: A slow injection can lead to band broadening.
-
Column Contamination: Buildup of non-volatile residues can create active sites.
-
-
Troubleshooting Steps:
-
Use an Inert Flow Path: Ensure that the inlet liner, column, and transfer line are deactivated or made of inert materials.
-
Optimize Injection Parameters: Use a fast injection speed and an appropriate injection temperature.
-
Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If necessary, trim the first few centimeters of the column.
-
Issue 2: Difficulty in Identifying Impurities from Mass Spectra
-
Possible Causes:
-
Complex Fragmentation: Pyrazole rings can undergo complex fragmentation, making spectral interpretation challenging.[10][11]
-
Co-elution of Impurities: If impurities are not well-separated chromatographically, their mass spectra will be convoluted.
-
Low Impurity Concentration: The signal-to-noise ratio may be too low for a clear mass spectrum.
-
-
Troubleshooting Steps:
-
Understand Fragmentation Patterns: Familiarize yourself with the typical fragmentation patterns of pyrazoles, which often involve the loss of HCN and N2.[10][11] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 in approximately a 1:1 ratio).
-
Improve Chromatographic Resolution: Optimize the GC temperature program to better separate co-eluting peaks.
-
Increase Sample Concentration or Injection Volume: If the impurity level is very low, a more concentrated sample or a larger injection volume may be necessary to obtain a better quality mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Inaccurate Quantification of Impurities by qNMR
-
Possible Causes:
-
Poor Signal-to-Noise Ratio: Low concentration of impurities can lead to inaccurate integration.
-
Peak Overlap: Signals from the main compound, impurities, and the internal standard may overlap.
-
Incorrect Relaxation Delay: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to inaccurate integrals.
-
Inaccurate Weighing: Errors in weighing the sample and the internal standard will directly affect the accuracy of the quantification.
-
-
Troubleshooting Steps:
-
Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio for impurity signals.
-
Choose a Suitable Internal Standard: Select an internal standard with sharp signals that do not overlap with the analyte or impurity signals.
-
Optimize Acquisition Parameters: Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals being integrated).
-
Use an Analytical Balance: Ensure accurate weighing of the sample and internal standard.
-
Data Presentation
Table 1: HPLC Method Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Table 2: Typical Retention Times and Limits of Detection for Potential Impurities
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) |
| 3,5-dimethylpyrazole | ~ 4.5 | 0.01 | 0.03 |
| This compound | ~ 15.2 | - | - |
| 4,4-Dibromo-3,5-dimethylpyrazole | ~ 18.9 | 0.02 | 0.06 |
| Unknown Impurity 1 | ~ 12.8 | 0.015 | 0.045 |
| Unknown Impurity 2 | ~ 16.5 | 0.018 | 0.054 |
Table 3: GC-MS Method Parameters for Residual Solvent and Volatile Impurity Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the diluent as a blank, followed by the standard solution and then the sample solution.
-
Identify the peaks based on their retention times relative to the main peak.
-
Calculate the percentage of each impurity using the area normalization method.
-
qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (d1) of at least 30 seconds to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or more) to obtain a good signal-to-noise ratio for the impurity signals.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the main compound, a signal from each impurity, and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijprajournal.com [ijprajournal.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. spectroscopyasia.com [spectroscopyasia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in research and drug development, a thorough understanding of NMR data is critical for the verification of synthesized molecules and the elucidation of their chemical properties. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3,5-dimethylpyrazole, a substituted heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this compound, this guide will leverage a comparative approach, utilizing data from structurally related pyrazole (B372694) derivatives to predict and interpret its NMR spectra.
Comparative ¹H NMR Data of Substituted Pyrazoles
The chemical shifts of protons in a molecule are highly sensitive to their local electronic environment. By comparing the ¹H NMR data of 3,5-dimethylpyrazole (B48361) with its substituted analogues, we can observe the electronic effects of various substituents on the pyrazole ring.
| Compound | Solvent | C3-CH₃ (δ, ppm) | C5-CH₃ (δ, ppm) | C4-H (δ, ppm) | N-H/N-R (δ, ppm) | Reference |
| 3,5-Dimethylpyrazole | CDCl₃ | 2.27 | 2.27 | 5.81 | 12.29 | [1] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 2.25 | 2.25 | 5.90 | 7.19-7.46 (m, 5H) | [2] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 2.26 | 2.28 | 5.91 | 7.36 (d, 2H), 7.52 (d, 2H) | [2] |
Analysis of ¹H NMR Data:
In the parent 3,5-dimethylpyrazole, the two methyl groups are chemically equivalent due to tautomerism, resulting in a single signal at approximately 2.27 ppm. The proton at the C4 position appears as a singlet around 5.81 ppm. When a phenyl group is introduced at the N1 position, there is a slight downfield shift of the C4-H proton to 5.90 ppm, and the methyl protons remain largely unaffected. The introduction of a bromine atom on the N-phenyl group in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole has a negligible effect on the pyrazole ring protons, with the C4-H proton appearing at 5.91 ppm and the methyl protons at 2.26 and 2.28 ppm.
Predicted ¹H NMR Spectrum of this compound:
Based on the comparative data, the introduction of a bromine atom at the C4 position is expected to have a more pronounced effect on the chemical shifts of the adjacent methyl groups. The electron-withdrawing nature of bromine will likely cause a downfield shift of the methyl proton signals. The C4 position will be substituted, so there will be no C4-H signal.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C3-CH₃ & C5-CH₃ | 2.2 - 2.4 | Singlet | 6H |
| N-H | 12.0 - 13.0 | Broad Singlet | 1H |
Comparative ¹³C NMR Data of Substituted Pyrazoles
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the nature of the substituents.
| Compound | Solvent | C3 (δ, ppm) | C5 (δ, ppm) | C4 (δ, ppm) | C3-CH₃ (δ, ppm) | C5-CH₃ (δ, ppm) | N-R (δ, ppm) | Reference |
| 3,5-Dimethylpyrazole | HMPTA | 145.4 | 145.4 | 104.2 | 13.5 | 13.5 | - | [3] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1 | 138.4 | 106.4 | 12.9 | 11.8 | 124.0, 126.4, 128.3, 139.4 | [2] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.4 | 138.4 | 107.8 | 13.2 | 12.2 | 125.4, 128.5, 132.4, 137.3 | [2] |
Analysis of ¹³C NMR Data:
For 3,5-dimethylpyrazole, the C3 and C5 carbons are equivalent and resonate at approximately 145.4 ppm, while the C4 carbon appears at 104.2 ppm. The methyl carbons are observed around 13.5 ppm. In 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3 and C5 carbons become non-equivalent, appearing at 148.1 and 138.4 ppm, respectively. The C4 carbon is shifted downfield to 106.4 ppm. A similar pattern is observed for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.
Predicted ¹³C NMR Spectrum of this compound:
The introduction of a bromine atom at the C4 position will have a significant impact on the chemical shift of this carbon due to the "heavy atom effect," which, counterintuitively, often leads to an upfield shift for the carbon directly attached to the halogen.[4] The C3 and C5 carbons are expected to be deshielded due to the electron-withdrawing nature of bromine.
| Position | Predicted Chemical Shift (δ, ppm) |
| C3 & C5 | 145 - 150 |
| C4 | 90 - 95 |
| C3-CH₃ & C5-CH₃ | 12 - 15 |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of pyrazole derivatives.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.[5]
-
Solvent Selection: Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common solvents for pyrazole derivatives. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
Visualization of this compound
The following diagram illustrates the molecular structure of this compound and the labeling of its unique carbon and hydrogen atoms for NMR analysis.
Caption: Molecular structure of this compound.
References
- 1. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. organic chemistry - 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazoles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole (B372694) core is a cornerstone of modern medicinal chemistry. The choice between 4-bromo- and 4-chloropyrazoles as starting materials for catalytic cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two halogenated pyrazoles in key catalytic transformations, supported by experimental data and detailed protocols to inform your synthetic design.
Reactivity Overview: The Carbon-Halogen Bond Dictates Reactivity
The fundamental difference in reactivity between 4-bromopyrazoles and 4-chloropyrazoles lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[1][2][3] This generally results in the following reactivity trend: I > Br > Cl.[1][4]
While 4-bromopyrazoles are typically more reactive and may proceed under milder conditions, recent advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have rendered the more cost-effective and readily available 4-chloropyrazoles as viable and attractive substrates.[4]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 4-bromo- and 4-chloropyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 4-halopyrazoles, the reactivity difference is pronounced, with 4-bromopyrazoles generally affording higher yields in shorter reaction times under milder conditions. However, with the appropriate choice of catalyst and ligands, 4-chloropyrazoles can also be effectively coupled.
| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 6 | ~85-95 |
| 4-Chloro | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12-24 | ~70-85 |
| 4-Bromo | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90 |
| 4-Chloro | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) / tBu₃P (4 mol%) | KF | THF | 80 | 18 | ~75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyrazoles. In a direct comparative study on 4-halo-1-tritylpyrazoles, the 4-bromo derivative demonstrated superior reactivity over the 4-chloro analogue in a palladium-catalyzed reaction.[5]
| Halogen (on 1-tritylpyrazole) | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo | Piperidine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Toluene | 90 | 60 |
| 4-Chloro | Piperidine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Toluene | 90 | 40 |
| 4-Bromo | Morpholine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Toluene | 90 | 67 |
| 4-Chloro | Morpholine | Pd(dba)₂ (10 mol%) | tBuDavePhos | NaOtBu | Toluene | 90 | 45 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles. Similar to other cross-coupling reactions, 4-bromopyrazoles are more reactive than their chloro counterparts. The activation of 4-chloropyrazoles often requires more forcing conditions or specialized catalyst systems.
| Halogen | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | Toluene | RT | 6-20 | ~85-95 |
| 4-Chloro | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Cs₂CO₃ | DMF | 100 | 24 | ~60-75 |
| 4-Bromo | Trimethylsilylacetylene | Pd(OAc)₂ (1.5 mol%) / XPhos (3 mol%) | - | Et₃N | DMF | 100 | 12 | ~90 |
| 4-Chloro | Trimethylsilylacetylene | PdCl₂(dppf) (5 mol%) | CuI (10 mol%) | DBU | Dioxane | 120 | 24 | ~50-65 |
Heck Reaction
The Heck reaction allows for the vinylation of 4-halopyrazoles. Data directly comparing 4-bromo- and 4-chloropyrazoles in this reaction is less common in the literature. However, based on the established reactivity trends, 4-bromopyrazoles are expected to be more efficient substrates, reacting under milder conditions.
| Halogen | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo | n-Butyl acrylate | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 12 | ~80-90 |
| 4-Chloro | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%) | K₂CO₃ | NMP | 140 | 24 | ~60-75 |
Experimental Protocols
Detailed methodologies for the key catalytic reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 4-Chloropyrazole
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloropyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole
-
Reaction Setup: In a glovebox, charge a vial with the 4-bromopyrazole (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat at 100 °C for 16-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Catalytic Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between 4-bromo- and 4-chloropyrazoles in catalytic cross-coupling reactions is a trade-off between reactivity and cost. 4-Bromopyrazoles are generally more reactive, often leading to higher yields under milder conditions. However, the development of highly active catalyst systems has significantly expanded the utility of the more economical 4-chloropyrazoles. For large-scale synthesis, the development of a robust process using a 4-chloropyrazole is often highly desirable. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific synthetic targets.
References
Comparative Crystallographic Analysis of 4-Bromo-3,5-dimethylpyrazole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Crystallographic Data of 4-Bromo-3,5-dimethylpyrazole with Key Analogues, Providing Experimental Insights for Structural Validation.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound in a co-crystal with 3,5-dinitrobenzoic acid, alongside data for 3,5-dimethylpyrazole (B48361) and its 4-halogenated counterparts. This allows for a direct comparison of unit cell dimensions, space groups, and other critical crystallographic metrics.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | T (K) |
| This compound · 3,5-dinitrobenzoic acid | C₁₂H₁₁BrN₄O₆ | Orthorhombic | P 2₁ 2₁ 2₁ | 6.4192 | 8.0239 | 28.206 | 90 | 90 | 90 | 1452.8 | 120 |
| 3,5-Dimethylpyrazole · Chloranilic Acid | C₁₁H₁₀Cl₂N₂O₄ | Monoclinic | P 2₁/c | 10.6747 | 9.4204 | 13.6237 | 90 | 108.297 | 90 | 1300.73 | 150 |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | - | - | - | - | - | - | - | 170 |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | - | - | - | - | - | - | - | - |
Experimental Protocols
The methodologies outlined below are representative of standard single-crystal X-ray diffraction experiments and are based on the protocols described in the cited literature for the analysis of pyrazole (B372694) derivatives.
Crystal Growth
-
This compound · 3,5-dinitrobenzoic acid Co-crystal: Single crystals were obtained by slow evaporation of a solution containing equimolar amounts of this compound and 3,5-dinitrobenzoic acid in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
3,5-Dimethylpyrazole · Chloranilic Acid Adduct: Suitable crystals were obtained by dissolving a 1:1 mixture of 3,5-dimethylpyrazole and chloranilic acid in methanol and allowing the solvent to evaporate slowly at room temperature over several days.[1]
-
4-Halogenated-1H-pyrazoles: Crystals of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are typically grown by sublimation.
X-ray Data Collection and Structure Refinement
A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100-170 K) to minimize thermal vibrations.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). The diffraction patterns are recorded as a series of frames while the crystal is rotated.
-
Data Processing: The collected raw data is processed to integrate the reflection intensities, apply corrections for absorption, and perform data reduction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F², where the calculated diffraction data from the model is compared to the experimental data. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a typical single-crystal X-ray crystallography experiment, from sample preparation to final structure validation.
Caption: Logical workflow for X-ray crystallography validation.
References
Purity Assessment of 4-Bromo-3,5-dimethylpyrazole: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Bromo-3,5-dimethylpyrazole, a key building block in various synthetic pathways. We present supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column.[1][2] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1][2] In GC, a gaseous mobile phase carries the vaporized sample through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The separated components are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.[1]
The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the volatility of the compound and its potential impurities, the desired sensitivity, and the need for structural confirmation of any detected impurities.
Comparative Overview of HPLC and GC-MS Methods
A summary of typical experimental conditions for HPLC and GC-MS analysis of this compound is presented in the tables below. These methods are based on established protocols for similar compounds and provide a starting point for method development and validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method A: Reversed-Phase on Newcrom R1 | Method B: General Reversed-Phase on C18 |
| Column | Newcrom R1 | Eclipse XDB C18 (or equivalent) |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[3] | 0.1% Trifluoroacetic Acid (TFA) in Water and Methanol (B129727) (e.g., 20:80 v/v)[4] |
| Elution Mode | Isocratic | Isocratic[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] |
| Column Temperature | Ambient | 25 ± 2°C[4] |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) | UV at 206 nm[4] |
| Injection Volume | 5 µL | 5.0 µL[4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | Method C: GC-MS Analysis |
| Column | Rtx-5MS (or equivalent 5% Phenyl-Methylpolysiloxane)[2] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium at a constant flow or linear velocity[2] |
| Inlet Temperature | 230°C[2] |
| Injection Mode | Split (e.g., 30:1 split ratio)[2] |
| Oven Temperature Program | Initial: 100°C for 2 min, Ramp: 30°C/min to 250°C, Hold: 3 min[2] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-450 |
| Key Fragment Ions to Monitor | m/z 174 and 176 (molecular ions), reflecting the isotopic pattern of bromine.[5] |
Experimental Protocols
HPLC Method A: Reversed-Phase on Newcrom R1
This method is specifically designed for the analysis of this compound.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve good resolution and peak shape. For MS compatibility, phosphoric acid should be replaced with formic acid.[3]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector. Set the column to a Newcrom R1 (4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to ambient. Set the UV detector to an appropriate wavelength for detection.
-
Injection and Data Acquisition: Inject 5 µL of the sample solution and acquire the chromatogram for a sufficient run time to allow for the elution of all components.
HPLC Method B: General Reversed-Phase on C18
This method provides a more general approach for the analysis of pyrazole (B372694) derivatives and can be adapted for this compound.[4]
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[4]
-
Sample Preparation: Prepare the sample as described in Method A, using the mobile phase as the diluent.
-
Instrumentation: Use an HPLC system with a UV detector and an Eclipse XDB C18 column (4.6 x 150 mm, 5 µm).[4]
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column temperature at 25°C.[4] Set the detection wavelength to 206 nm.[4]
-
Injection and Data Acquisition: Inject 5.0 µL of the sample and record the chromatogram.[4]
GC-MS Method C
This method is adapted from a protocol for the analysis of halogenated pyrazoles and is suitable for the volatile nature of this compound.[2]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).
-
Instrumentation: Use a GC-MS system equipped with a Rtx-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
GC Conditions: Set the injector temperature to 230°C and use a split injection mode.[2] Program the oven temperature to start at 100°C for 2 minutes, then ramp up to 250°C at a rate of 30°C/min, and hold for 3 minutes.[2] Use helium as the carrier gas.[2]
-
MS Conditions: Set the transfer line and ion source temperatures to 280°C and 230°C, respectively. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a scan range of m/z 40-450.
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern of a bromine-containing compound, with prominent molecular ions at m/z 174 and 176.[5]
Potential Impurities
The purity assessment should focus on the detection and quantification of potential impurities arising from the synthesis of this compound. Common synthetic routes involve the bromination of 3,5-dimethylpyrazole. Therefore, potential impurities could include:
-
Unreacted 3,5-dimethylpyrazole: The starting material for the bromination reaction.
-
Over-brominated species: Although less likely for this specific substrate, di-brominated pyrazoles could potentially form.
-
Isomeric impurities: Depending on the reaction conditions, small amounts of other brominated isomers might be present.
-
Residual solvents and reagents: Solvents used in the synthesis and work-up, as well as unreacted brominating agents or their byproducts.
Method Comparison and Selection
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for a wide range, including non-volatile compounds.[1] | Requires volatile and thermally stable analytes.[1] |
| Sensitivity | Generally good, but can be lower than GC-MS for certain compounds. | Highly sensitive, especially for trace analysis.[1] |
| Selectivity | High selectivity can be achieved by optimizing mobile phase and stationary phase.[1] | Excellent selectivity, particularly with the use of selected ion monitoring (SIM). |
| Structural Information | Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from mass spectra, aiding in impurity identification.[1] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but is simple for volatile analytes. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for HPLC and GC-MS analysis.
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
References
- 1. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijcpa.in [ijcpa.in]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Suzuki Coupling of 4-Halopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole (B372694) core at the 4-position via Suzuki-Miyaura cross-coupling is a pivotal transformation in medicinal chemistry, enabling the synthesis of diverse molecular scaffolds for drug discovery. The choice of catalyst is paramount and is dictated by the nature of the halogen at the C4 position. This guide provides a comparative analysis of common catalysts for the Suzuki coupling of 4-iodo-, 4-bromo-, and 4-chloropyrazoles, supported by experimental data to facilitate catalyst selection and reaction optimization.
The general reactivity trend for halogens in palladium-catalyzed Suzuki coupling is I > Br > Cl, primarily due to the bond dissociation energies of the carbon-halogen bond. However, for 4-halopyrazoles, this trend can be nuanced, with side reactions such as dehalogenation becoming significant, particularly with 4-iodopyrazoles.[1][2][3][4]
Data Presentation: Catalyst Performance in Suzuki Coupling of 4-Halopyrazoles
The following tables summarize the performance of various catalytic systems for the Suzuki coupling of 4-halopyrazoles with arylboronic acids. It is important to note that direct comparison of yields can be challenging due to the variability in substrates, specific boronic acids, and reaction conditions reported in the literature. The data presented here are representative examples to illustrate catalyst efficacy.
Table 1: Catalysts for Suzuki Coupling of 4-Iodopyrazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | Prone to dehalogenation side reactions, leading to lower yields of the desired product.[5] |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-16 | Moderate | Can also lead to de-iodination, reducing overall efficiency.[3] |
Table 2: Catalysts for Suzuki Coupling of 4-Bromopyrazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-18 | Good to Excellent | A robust system for a variety of aryl and heteroaryl boronic acids. |
| XPhos Pd G2 | K₂CO₃ / K₃PO₄ | EtOH/H₂O or Dioxane/H₂O | 80-100 | 0.5-24 | Excellent (up to 93%) | Highly efficient precatalyst, often requiring lower catalyst loading and shorter reaction times.[3][6] Effective for sterically demanding and electron-deficient substrates. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 12-18 | Good | A classic catalyst, though may require higher temperatures and longer reaction times compared to more modern systems.[7] |
Table 3: Catalysts for Suzuki Coupling of 4-Chloropyrazoles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good | Effective for the more challenging C-Cl bond activation, though may require longer reaction times. |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | Good | Nickel catalysts are a cost-effective and highly reactive alternative for the coupling of less reactive aryl chlorides.[8] |
| NiCl₂(dppf) | K₃PO₄ | DMA | 100 | 18 | Good | Another effective nickel-based system for challenging heteroaryl chloride couplings. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 4-halopyrazole, which can be adapted based on the specific catalyst system and substrates used.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Halopyrazoles:
-
Reaction Setup: In a dry Schlenk tube or microwave vial, combine the 4-halopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ and ligand, or a precatalyst like XPhos Pd G2, typically 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-arylpyrazole.[6]
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 4-halopyrazoles.
Caption: The generalized catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Bromo-3,5-dimethylpyrazole Derivatives Versus Other Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Substitution at various positions on the pyrazole ring allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activity of 4-bromo-3,5-dimethylpyrazole derivatives against other substituted pyrazoles, supported by experimental data from various studies.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][4] The introduction of a bromine atom at the 4-position of the pyrazole ring, combined with methyl groups at the 3 and 5-positions, can influence the cytotoxic potential of the resulting compounds. Below is a comparison of the anticancer activity of various pyrazole derivatives, including bromo-substituted analogs, against several cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| This compound Derivatives & Analogs | ||||
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | Breast Cancer | 15.6 | [3] |
| Pyrazole with 4-bromophenyl group | A549 | Lung Cancer | 8.0 | [5] |
| Pyrazole with 4-bromophenyl group | HeLa | Cervical Cancer | 9.8 | [5] |
| Pyrazole with 4-bromophenyl group | MCF-7 | Breast Cancer | 5.8 | [5] |
| Other Pyrazole Derivatives | ||||
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | Hep | Human Laryngeal Carcinoma | 3.25 (µg/mL) | [6] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | P815 | Murine Mastocytoma | 17.82 (µg/mL) | [6] |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) | Hep | Human Laryngeal Carcinoma | 6.92 (µg/mL) | [6] |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) | P815 | Murine Mastocytoma | 37.21 (µg/mL) | [6] |
| Coumarin-Pyrazole Hybrid (P-03) | A549 | Lung Cancer | 13.5 (mmol) | [7] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (22) | MCF-7, A549, HeLa, PC3 | Various | 2.82 - 6.28 | [2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (23) | MCF-7, A549, HeLa, PC3 | Various | 2.82 - 6.28 | [2] |
| 5-alkylated selanyl-1H-pyrazole derivative (53) | HepG2 | Liver Cancer | 15.98 | [2] |
| 4-amino-5-substituted selenolo[2,3-c]pyrazole analog (54) | HepG2 | Liver Cancer | 13.85 | [2] |
| Celecoxib | MCF-7 | Breast Cancer | 25.2 - 37.2 | [8] |
| AT7519 (CDK inhibitor) | HCT-116 | Colon Cancer | 0.04 - 0.94 | [8] |
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a key component in the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.[9] The substitution pattern on the pyrazole ring, including the presence of a bromo group, can significantly impact the spectrum and potency of antimicrobial activity.
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative Class | Test Organism | Activity Type | MIC (µg/mL) | Reference |
| This compound Derivatives & Analogs | ||||
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-06, 07, 08) | Candida albicans | Antifungal | 0.4 | [10] |
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-01, 03, 05) | Candida albicans | Antifungal | 0.8 | [10] |
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (BQ-04) | Candida albicans | Antifungal | 1.6 | [10] |
| Other Pyrazole Derivatives | ||||
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (3) | Escherichia coli | Antibacterial | 0.25 | [11] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | Antibacterial | 0.25 | [11] |
| Pyrazole derivative (2) | Aspergillus niger | Antifungal | 1 | [11] |
| Pyrazole derivative (3) | Microsporum audouinii | Antifungal | 0.5 | [11] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Gram-positive & Gram-negative bacteria | Antibacterial | 62.5 - 125 | [12] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Fungi | Antifungal | 2.9 - 7.8 | [12] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Staphylococcus aureus | Antibacterial | 1 - 8 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | Antibacterial | 1 | [9] |
Anti-inflammatory Activity
Certain pyrazole derivatives, most notably Celecoxib, are well-established as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[13] The anti-inflammatory potential of novel pyrazole compounds is a significant area of research.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Pyrazole Derivatives
| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Other Pyrazole Derivatives | ||||
| Diarylpyrazole derivative (5a) | COX-2 | 0.023 | 185.2 | [13][14] |
| Diarylpyrazole derivative (5b) | COX-2 | 0.063 | 142.2 | [13][14] |
| Diarylpyrazole derivative (5c) | COX-2 | 0.125 | 85.3 | [13][14] |
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 | - | [15] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | - | [15] |
| Hybrid pyrazole analogue (5u) | COX-2 | 1.79 | 74.92 | [16] |
| Hybrid pyrazole analogue (5s) | COX-2 | - | 72.95 | [16] |
| Celecoxib | COX-2 | 0.063 | 142.2 | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data. The following are representative protocols for the key biological assays mentioned in this guide.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17]
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]
Antimicrobial/Antifungal Activity: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent and perform serial two-fold dilutions in culture broth within a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a solvent control.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[18]
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Procedure (Fluorometric):
-
Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes and prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Setup: In a 96-well plate, add COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well. Add the diluted test compound to the appropriate wells, including controls (vehicle and known inhibitors).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.[19]
Visualizations
Experimental Workflow for Anticancer Screening
Caption: A typical workflow for in vitro anticancer screening using the MTT assay.
Proposed Mechanism of Action for Pyrazole-based CDK Inhibitors
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. srrjournals.com [srrjournals.com]
- 6. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. benchchem.com [benchchem.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Aryl-1H-Pyrazoles from 4-Bromopyrazole
For researchers, scientists, and professionals in drug development, the pyrazole (B372694) scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The functionalization of the pyrazole core, particularly at the C4 position, is a critical step in the synthesis of novel drug candidates. This guide provides an objective comparison of validated protocols for the synthesis of 4-aryl-1H-pyrazoles starting from the readily available 4-bromopyrazole, with a focus on popular palladium-catalyzed cross-coupling reactions.
This comparison will delve into the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Key Synthesis Protocols
The choice of a synthetic route for the arylation of 4-bromopyrazole is often dictated by factors such as functional group tolerance, availability of starting materials, reaction efficiency, and the toxicity of reagents. The following table summarizes the key quantitative parameters of the most common cross-coupling methods.
| Coupling Method | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 90-100 | 6-24 | 70-95% | Mild conditions, commercially available and stable boronic acids, low toxicity of boron reagents.[1][2] | Can be sensitive to steric hindrance, boronic acids can undergo side reactions. |
| Stille | Pd(PPh₃)₄ | - | Toluene (B28343) or Dioxane | 80-110 | 12-24 | 60-90% | Tolerates a wide variety of functional groups, organostannanes are stable to air and moisture.[3][4] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[3][5] |
| Buchwald-Hartwig | Pd(dba)₂/tBuDavePhos | tBuOK | Xylene | 80-160 (MW) | 0.17-12 | 50-90% (for C-N) | High functional group tolerance, efficient for sterically hindered substrates.[6][7] | Primarily developed for C-N and C-O bond formation, C-C coupling is less common; can require more specialized and expensive ligands.[8] |
Visualizing the Synthetic Pathways
The following diagram illustrates the general workflow for the synthesis of 4-aryl-1H-pyrazoles from 4-bromopyrazole using the compared cross-coupling methods.
Caption: Synthetic routes from 4-bromopyrazole.
Detailed Experimental Protocols
Suzuki-Miyaura Cross-Coupling of 4-Bromo-1H-1-tritylpyrazole
A general and effective procedure for the Suzuki-Miyaura coupling involves the use of a trityl-protected 4-bromopyrazole.[9] This protection strategy can enhance solubility and stability.
Procedure:
-
To a reaction vessel, add 4-bromo-1H-1-tritylpyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (2.0 mmol).
-
Add a solution of a palladium precatalyst, such as XPhos Pd G2 (2 mol%), in a mixture of dioxane (4 mL) and water (1 mL).[1]
-
Seal the vessel and stir the mixture vigorously at 100 °C for 24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
-
The trityl protecting group can be removed under acidic conditions if the unprotected pyrazole is desired.
Stille Cross-Coupling
The Stille reaction offers a robust method for C-C bond formation with high functional group tolerance.[3][4]
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromopyrazole (1.0 mmol) and the desired organostannane (1.1 mmol) in anhydrous toluene or dioxane (5 mL).
-
Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove the tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride.[4]
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole
While primarily a C-N bond-forming reaction, the conditions for Buchwald-Hartwig amination are relevant for comparison due to the shared use of palladium catalysis and specialized ligands. This reaction is particularly useful for synthesizing 4-amino-pyrazoles.[6][7]
Procedure:
-
In a microwave vial, combine 4-bromo-1H-1-tritylpyrazole (1.0 mmol), the desired amine (1.2 mmol), potassium tert-butoxide (1.4 mmol), Pd(dba)₂ (10 mol%), and a suitable ligand such as tBuDavePhos (20 mol%).[10]
-
Add anhydrous xylene (2 mL) as the solvent.
-
Seal the vial and heat in a microwave reactor at a set temperature (e.g., 160 °C) for a specified time (e.g., 10 minutes).[7]
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The synthesis of 4-aryl-1H-pyrazoles from 4-bromopyrazole can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out for its use of readily available, low-toxicity boronic acids and generally high yields.[1][9] The Stille coupling provides excellent functional group tolerance but is hampered by the toxicity of the tin reagents.[3][4] While the Buchwald-Hartwig reaction is the gold standard for C-N bond formation, its principles and the development of highly active catalyst systems are informative for C-C coupling strategies as well.[7][8] The choice of method will ultimately depend on the specific requirements of the target molecule, including the nature of the functional groups present, and considerations regarding reagent toxicity and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4-Halo-3,5-Dimethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Spectroscopic Variations Across 4-Fluoro, 4-Chloro, 4-Bromo, and 4-Iodo-3,5-dimethylpyrazoles.
This guide provides a comparative analysis of the spectroscopic properties of 4-halo-3,5-dimethylpyrazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the influence of halogen substitution on the spectral characteristics of the pyrazole (B372694) core is crucial for the identification, characterization, and development of novel derivatives. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic comparison.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Dimethylpyrazole (B48361) | CDCl₃ | ~2.25 (s, 6H, 2x CH₃), ~5.80 (s, 1H, C4-H), ~12.29 (br s, 1H, N-H)[1] |
| 4-Bromo-3,5-dimethylpyrazole | Not Specified | 2.22 (s, 6H, 2x CH₃)[2] |
| 4-Iodo-3,5-dimethyl-1H-pyrazole | Not Specified | Data not available for the parent compound. For N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide, the methyl protons appear at distinct chemical shifts.[3] |
| 4-Chloro-3,5-dimethyl-1-(mesitylsulfonyl)-1H-pyrazole | Not Specified | Data for a derivative.[4] |
| 4-Fluoro-3,5-dimethylpyrazole | Not Specified | Data not available. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Dimethylpyrazole | Not Specified | ~144.0 (C3/C5), ~104.1 (C4), ~11.6 (CH₃)[5][6] |
| 4-Bromo-3,5-dimethyl-1-[(3-methylphenoxy)acetyl]-1H-pyrazole | Not Specified | Data for a derivative.[3] |
| 4-Iodo-3,5-dimethylpyrazole | Not Specified | Data for a derivative.[7] |
| (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone | Not Specified | Data for a derivative.[8] |
| 4-Fluoro-3,5-dimethylpyrazole | Not Specified | Data not available. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 3,5-Dimethylpyrazole | KBr Disc | N-H stretch: ~3200-2500 (broad, H-bonding), C-H stretch (methyl): ~2920, C=N/C=C ring stretch: ~1550[9] |
| This compound | KBr Wafer | N-H stretch, C-H stretch, C=N/C=C ring vibrations.[2] |
| 4-Iodo-3,5-dimethylpyrazole | KBr | Similar to other pyrazoles with characteristic ring vibrations.[10] |
| 4-Chloro-3,5-dimethyl-1-propynoylpyrazole | Not Specified | Data for a derivative. |
| 4-Fluoro-3,5-dimethylpyrazole | Not Specified | Data not available. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values (relative intensity) |
| 3,5-Dimethylpyrazole | Electron Ionization | 96 (M⁺, 100%), 95 (77%), 81 (18%), 68 (6%), 54 (21%)[1] |
| This compound | GC-MS | 176/174 (M⁺, isotopic pattern for Br), 102, 340651[2] |
| 4-Iodo-3,5-dimethyl-1H-pyrazole | Not Specified | Data not available for the parent compound. For derivatives, fragmentation patterns will be influenced by the substituent.[11] |
| 4-Chloro-3,5-dimethyl-1-propynoylpyrazole | GC-MS | Data for a derivative. |
| 4-Fluoro-3,5-dimethylpyrazole | Not Specified | Data not available. |
Experimental Protocols
The data presented in this guide are compiled from various literature sources. The following are generalized experimental protocols typical for the spectroscopic analysis of pyrazole derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or Electrospray Ionization (ESI) for less volatile compounds.
-
Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct infusion ESI, the sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed. For halogenated compounds, the characteristic isotopic patterns are key for identification.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 4-halo-3,5-dimethylpyrazoles.
Conclusion
The spectroscopic analysis of 4-halo-3,5-dimethylpyrazoles reveals distinct trends that correlate with the nature of the halogen substituent. While a complete dataset for all parent compounds is not available, the existing data for the bromo and iodo derivatives, along with data from closely related chloro- and fluoro-analogs, allows for an initial comparative assessment. The electronegativity and size of the halogen atom are expected to influence the electron density of the pyrazole ring, leading to predictable shifts in NMR spectra and changes in vibrational frequencies in IR spectra. Mass spectrometry provides clear evidence of halogenation through characteristic isotopic patterns. Further research to obtain a complete set of spectroscopic data for the parent 4-fluoro and 4-chloro-3,5-dimethylpyrazoles would be highly valuable for a more comprehensive comparison.
References
- 1. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Benchmarking the stability of 4-Bromo-3,5-dimethylpyrazole against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 4-Bromo-3,5-dimethylpyrazole against structurally similar pyrazole (B372694) compounds. Due to the limited availability of direct comparative studies in published literature, this guide collates available data on individual compounds and discusses expected stability trends based on general chemical principles. The information herein is intended to guide researchers in handling, storage, and development of pyrazole-based compounds.
Comparative Stability Data
Table 1: Physical Properties and Inferred Stability of Substituted Pyrazoles
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Inferred Thermal Stability | Inferred Chemical Stability | Inferred Photostability |
| This compound | This compound | 175.03[1] | 123-125[1] | - | Expected to be high, typical of pyrazole rings. | Stable under normal conditions[2]; incompatible with strong oxidizing agents[2]. The C-Br bond may be susceptible to nucleophilic attack under harsh conditions. | The bromine substituent may influence photosensitivity. |
| 3,5-Dimethylpyrazole | 3,5-Dimethylpyrazole | 96.13 | 105-108 | 218 | Thermally stable. A cobalt (II) complex is stable up to 200°C, with decomposition of the complex occurring between 300-550°C. | Chemically stable under standard ambient conditions. | Generally stable, though extensive UV exposure may lead to degradation. |
| 4-Chloropyrazole | 4-Chloropyrazole | 102.52[3] | 75-79[3] | 220[4] | Expected to be high. The C-Cl bond is stronger than C-Br and C-I, suggesting potentially higher thermal stability. | Generally stable, with the pyrazole ring being resistant to oxidation. The C-Cl bond is less reactive than C-Br. | Expected to be relatively stable, but the halogen may influence photosensitivity. |
| 4-Iodopyrazole | 4-Iodopyrazole | 193.97[2] | 108-110[2][5] | - | The C-I bond is the weakest among the halogens, suggesting it may be the least thermally stable of the halogenated analogs. | Generally stable, but the C-I bond is more susceptible to cleavage and nucleophilic substitution than C-Br and C-Cl. | The C-I bond is known to be photosensitive and may lead to photodegradation upon UV exposure. |
Data on specific decomposition temperatures from TGA/DSC and quantitative degradation under chemical and photolytic stress for these compounds are not consistently available in the public domain.
Experimental Protocols for Stability Assessment
To obtain robust comparative data, standardized stability-indicating methods are crucial. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[6][7][8][9]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal decomposition profile and melting point of the compounds.
Methodology:
-
Instrumentation: A calibrated TGA and DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
TGA Protocol:
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min).
-
Record the weight loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
-
-
DSC Protocol:
-
Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point (endothermic peak) and any exothermic decomposition events.
-
Chemical Stability (Forced Degradation Studies)
Objective: To evaluate the stability of the compounds under various chemical stress conditions. A stability-indicating HPLC method is required to resolve the parent compound from its degradation products.[10]
Methodology:
-
Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating RP-HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and a buffer, UV detection at a suitable wavelength).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.
-
Photostability Analysis
Objective: To assess the stability of the compounds upon exposure to light, following ICH Q1B guidelines.[11][12]
Methodology:
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL) in a quartz cuvette.
-
-
Exposure Conditions:
-
Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples.
-
For solid samples, observe any changes in physical appearance (e.g., color) and assay for potency using the HPLC method.
-
For solutions, analyze by HPLC to determine the percentage of degradation.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound.
Caption: Workflow for Forced Degradation and Stability Analysis.
Logical Relationship of Halogen Substitution to Stability
The stability of 4-halopyrazoles is influenced by the nature of the carbon-halogen (C-X) bond. The following diagram illustrates the general trend.
Caption: Influence of Halogen Substitution on Pyrazole Stability.
Conclusion
While this compound is generally considered a stable compound, its precise stability profile in comparison to other halogenated and non-halogenated pyrazoles requires further experimental investigation. Based on fundamental chemical principles, the stability of 4-halopyrazoles is expected to follow the trend of C-Cl > C-Br > C-I, with the iodide derivative being the most susceptible to thermal and photolytic degradation. The provided experimental protocols offer a framework for researchers to conduct systematic stability studies, which are essential for the successful development of pharmaceutical products containing these heterocyclic moieties.
References
- 1. This compound 99 3398-16-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloropyrazole CAS#: 15878-00-9 [amp.chemicalbook.com]
- 5. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. database.ich.org [database.ich.org]
- 12. q1scientific.com [q1scientific.com]
In Silico Prediction and Comparative Reactivity of 4-Bromo-3,5-dimethylpyrazole in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 4-Bromo-3,5-dimethylpyrazole is a versatile heterocyclic scaffold frequently employed in the development of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparison of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, against its chloro and iodo analogs. Furthermore, we delve into the in silico prediction of its reactivity, offering a theoretical framework to rationalize its chemical behavior.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of 4-halo-3,5-dimethylpyrazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is significantly influenced by the nature of the halogen substituent. The generally accepted trend in reactivity for organohalides in these reactions is I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl).
A study on the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles provides quantitative evidence for this trend. While the trityl protecting group may influence the absolute reaction rates, the relative reactivity of the halogens is expected to be comparable for the parent 4-halo-3,5-dimethylpyrazoles.
Data Presentation: Comparison of 4-Halo-1-tritylpyrazole Reactivity in Buchwald-Hartwig Amination
| Halogen (X) | Substrate | Amine | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| I | 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | K₃PO₄ | 90 | 24 | 21 |
| Br | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | K₃PO₄ | 90 | 24 | 60[2][3] |
| Cl | 4-Chloro-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | Xylene | K₃PO₄ | 90 | 24 | 19[2][3] |
This data is adapted from a study on 4-halo-1H-1-tritylpyrazoles and serves as a proxy for the relative reactivity of 4-halo-3,5-dimethylpyrazoles.
In Silico Reactivity Prediction
Computational chemistry offers powerful tools to predict and rationalize the reactivity of molecules. For this compound, density functional theory (DFT) calculations can provide insights into its electronic structure and the lability of the C-Br bond.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules.[4][5] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule will interact with other reagents. A smaller HOMO-LUMO gap generally indicates higher reactivity. For electrophilic aromatic substitution reactions, a higher HOMO energy suggests a greater susceptibility to attack by electrophiles. In the context of cross-coupling reactions, the LUMO distribution can indicate the most electrophilic sites on the molecule, which is relevant for the oxidative addition step in the catalytic cycle.
Carbon-Halogen Bond Dissociation Energy (BDE)
The bond dissociation energy (BDE) of the carbon-halogen bond is a key indicator of the reactivity of 4-halopyrazoles in cross-coupling reactions. The oxidative addition step in the catalytic cycle involves the cleavage of this bond. A lower BDE facilitates this step, leading to a faster reaction rate. DFT calculations can be employed to compute the C-X BDEs, and the expected trend is C-I < C-Br < C-Cl. This theoretical prediction aligns with the experimentally observed reactivity trend.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][9]
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, tBuDavePhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive flow of an inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][10][11]
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of 4-halopyrazoles.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Cross-Validation of Analytical Data: A Comparative Guide to Synthesized 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for synthesized 4-Bromo-3,5-dimethylpyrazole, a key intermediate in pharmaceutical and agrochemical research. To offer a clear benchmark for purity and structural confirmation, the analytical data is compared with its non-brominated precursor, 3,5-dimethylpyrazole. This objective comparison is supported by detailed experimental protocols for the cited analytical techniques.
Comparative Analytical Data
The following tables summarize the key analytical data obtained for this compound and 3,5-dimethylpyrazole. These values are essential for confirming the successful synthesis and purity of the target compound.
Table 1: Physical and Chromatographic Data
| Property | This compound | 3,5-Dimethylpyrazole (Precursor) |
| Molecular Formula | C₅H₇BrN₂ | C₅H₈N₂ |
| Molecular Weight | 175.03 g/mol | 96.13 g/mol |
| Melting Point | 123-125 °C | 106-108 °C |
| Purity (GC) | ≥97.5% | ≥98% |
| Purity (HPLC) | ≥99% | Not specified |
| Appearance | White to off-white crystalline powder | White crystalline solid |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | This compound | 3,5-Dimethylpyrazole (Precursor) |
| ¹H NMR (DMSO-d₆) | ~2.15 ppm (s, 6H, 2x CH₃), ~12.5 ppm (s, 1H, NH) | ~2.1 ppm (s, 6H, 2x CH₃), ~5.6 ppm (s, 1H, CH), ~12.1 ppm (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | ~11 ppm (CH₃), ~93 ppm (C-Br), ~145 ppm (C=C) | ~13 ppm (CH₃), ~105 ppm (CH), ~140 ppm (C=C) |
| Mass Spectrometry (EI) | m/z 174/176 (M⁺), 95 | m/z 96 (M⁺), 95, 81, 54 |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H str.), ~2920 (C-H str.), ~1570 (C=N str.), ~1050 (C-Br str.) | ~3200-2500 (N-H str., broad), ~2920 (C-H str.), ~1595 (C=N str.) |
Experimental Workflow for Analytical Cross-Validation
The following diagram illustrates the logical workflow for the synthesis and subsequent analytical cross-validation of a chemical compound like this compound.
Caption: Workflow for Synthesis and Analytical Cross-Validation.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample (this compound or 3,5-dimethylpyrazole) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a pulse angle of 45°, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the compound and to determine its molecular weight and fragmentation pattern for structural confirmation.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to determine the purity, and the mass spectrum of the main peak was analyzed to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR instrument, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands were analyzed to identify characteristic functional group vibrations.
Melting Point Determination
-
Objective: To determine the melting point range of the crystalline solid as an indicator of purity.
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample was packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube was placed in the heating block of the melting point apparatus. The temperature was raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate was slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appeared (onset) and the temperature at which the entire sample became a clear liquid (clear point) were recorded as the melting range.[2] Pure substances typically exhibit a sharp melting range of 1-2 °C.[2]
References
Efficacy comparison of herbicides derived from 4-Bromo-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of compounds derived from 4-Bromo-3,5-dimethylpyrazole. This chemical serves as a key intermediate in the synthesis of a range of commercial herbicides, primarily belonging to the pyrazole (B372694) class. These herbicides predominantly act as inhibitors of either the 4-hydroxyphenylpyruvate dioxygenase (HPPD) or the protoporphyrinogen (B1215707) oxidase (PPO) enzyme systems in plants. This guide will focus on representative herbicides from these classes, comparing their performance against other commercial alternatives with supporting experimental data.
Herbicidal Efficacy: HPPD Inhibitors
A significant class of herbicides synthesized using pyrazole intermediates are the HPPD inhibitors. These herbicides disrupt the biosynthesis of plastoquinone (B1678516) and tocopherols, leading to bleaching of new growth and eventual plant death.
Topramezone (B166797) and Pyroxasulfone (B108660) are two key pyrazole-derived HPPD inhibitor herbicides. Their efficacy has been evaluated against various weed species in numerous studies. For a comparative perspective, their performance is often benchmarked against other HPPD inhibitors like Mesotrione (B120641) and herbicides with different modes of action, such as the chloroacetamide herbicide S-metolachlor .
Quantitative Efficacy Comparison of HPPD Inhibitors
The following table summarizes the herbicidal efficacy of Topramezone and Pyroxasulfone in comparison to Mesotrione and S-metolachlor against several common weed species. Data is compiled from greenhouse and field studies. Efficacy is presented as percent control.
| Herbicide | Application Rate (g ai/ha) | Echinochloa crus-galli (Barnyardgrass) | Setaria faberi (Giant Foxtail) | Amaranthus retroflexus (Redroot Pigweed) | Abutilon theophrasti (Velvetleaf) |
| Topramezone | 12.5 | Consistent Control[1] | Consistent Control[1] | - | - |
| Pyroxasulfone | 26.7 - 250 | Excellent Control[2] | - | Excellent Control (>90%)[3] | Better than S-metolachlor[2] |
| Mesotrione | 100 | Consistent Control[1] | Poor Control[1] | - | - |
| S-metolachlor | 127.5 - 2140 | Good Control[2] | - | Good Control[3] | Less effective than Pyroxasulfone[2] |
Note: Efficacy can vary based on environmental conditions, soil type, and weed growth stage at the time of application. "Consistent Control" generally indicates a high level of efficacy across multiple studies.
Herbicidal Efficacy: PPO Inhibitors
Another important class of herbicides with a pyrazole chemical backbone are the PPO inhibitors. These herbicides block the protoporphyrinogen oxidase enzyme, which is essential for chlorophyll (B73375) and heme biosynthesis. This inhibition leads to a rapid disruption of cell membranes and subsequent necrosis of plant tissues.[4][5]
Fluazolate (B1672857) is a representative pre-emergence phenylpyrazole herbicide that acts as a PPO inhibitor.[4][5] Due to the proprietary nature of early-stage commercial herbicide development, extensive public-domain comparative data for fluazolate is limited. However, its performance can be contextualized by comparing it to other PPO inhibitors like Flumioxazin and herbicides with different modes of action such as the ALS inhibitor Sulfosulfuron .
Conceptual Efficacy Comparison of PPO Inhibitors
| Herbicide | Mode of Action | General Efficacy |
| Fluazolate | PPO Inhibitor | Effective pre-emergence control of broadleaf weeds and some grasses.[4] |
| Flumioxazin | PPO Inhibitor | Provides effective pre-emergence control of broadleaf weeds, with studies showing up to 96.8% weed control efficiency in soybeans.[4] |
| Sulfosulfuron | ALS Inhibitor | Effective post-emergence control of a wide range of grassy and broadleaf weeds in wheat.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for understanding how the efficacy data was generated.
Greenhouse Herbicide Efficacy Bioassay (General Protocol)
This protocol outlines a typical procedure for evaluating the efficacy of pre- and post-emergence herbicides in a controlled greenhouse environment.[6][7]
-
Plant Material: Seeds of target weed species are sourced and, if necessary, subjected to dormancy-breaking treatments.
-
Potting and Growth Conditions: Seeds are sown in pots or trays filled with a standardized soil mix. Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.
-
Herbicide Application:
-
Pre-emergence: Herbicides are applied to the soil surface within a day of planting, before weed emergence.
-
Post-emergence: Herbicides are applied uniformly to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage).
-
Applications are made using a calibrated laboratory sprayer to ensure precise and uniform delivery of the herbicide.
-
-
Experimental Design: A randomized complete block design with multiple replications (typically 3-4) is used. Treatments include a range of herbicide concentrations, an untreated control, and a commercial standard for comparison.
-
Data Collection:
-
Visual injury ratings are taken at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
-
Data Analysis: The percent weed control or growth reduction is calculated relative to the untreated control. Statistical analyses (e.g., ANOVA, regression analysis) are performed to determine significant differences between treatments.
Signaling Pathways and Modes of Action
The following diagrams illustrate the signaling pathways affected by HPPD and PPO inhibiting herbicides.
Caption: Signaling pathway of HPPD inhibition by pyrazole herbicides.
Caption: Signaling pathway of PPO inhibition by pyrazole herbicides.
References
- 1. Efficacy of topramezone and mesotrione for the control of annual grasses. | Semantic Scholar [semanticscholar.org]
- 2. Weed control efficacy of a novel herbicide, pyroxasulfone [jstage.jst.go.jp]
- 3. weedcontroljournal.org [weedcontroljournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-3,5-dimethylpyrazole: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-3,5-dimethylpyrazole.
Safety and Hazard Information
This compound is a combustible solid that is classified as an irritant. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to safety protocols is crucial during handling and disposal.
| Hazard Classification | Details |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents.[1][4] |
| Storage Class | 11 - Combustible Solids. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Eye Protection : Wear chemical safety goggles or glasses.[1]
-
Hand Protection : Wear protective gloves, such as nitrile gloves.[1]
-
Respiratory Protection : Use a dust mask, type N95 (US) or equivalent, to avoid inhaling the powder.[1]
-
Protective Clothing : A standard laboratory coat should be worn.
Waste Collection and Containment
Proper containment of chemical waste is critical to prevent environmental contamination and ensure safety.
-
Waste Container : Use a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (3398-16-1), and the relevant hazard symbols (e.g., irritant).
-
Transferring the Chemical :
-
Sealing the Container : Once the waste has been transferred, securely seal the container to prevent any leakage or release of dust.
Decontamination of Emptied Containers
Any container that held this compound must be properly decontaminated before being discarded or reused.
-
Rinsing : Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) at least three times.
-
Rinsate Disposal : The solvent rinsate must be collected and disposed of as hazardous waste. Add the rinsate to a designated chlorinated or non-chlorinated solvent waste container, depending on your institution's waste streams. Do not pour the rinsate down the drain.[1]
-
Final Disposal of Container : Once triple-rinsed, the decontaminated container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institution's specific guidelines.
Storage and Final Disposal
Proper storage of the sealed hazardous waste container is a crucial final step before it is collected by a certified waste disposal service.
-
Storage Location : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3] This area should be away from incompatible materials, such as strong oxidizing agents.[1][4]
-
Disposal Method : The ultimate disposal of this compound should be carried out by an approved and licensed hazardous waste disposal company.[1][3] The most common method for this type of compound is incineration at a permitted facility.
-
Regulatory Compliance : Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[4] Ensure all necessary documentation is completed for the waste manifest.
References
Personal protective equipment for handling 4-Bromo-3,5-dimethylpyrazole
Essential Safety and Handling Guide for 4-Bromo-3,5-dimethylpyrazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 3398-16-1 | [1][2] |
| Molecular Formula | C₅H₇BrN₂ | [2] |
| Molecular Weight | 175.03 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 123-125 °C | |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2][3] |
| Signal Word | Warning | [3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for tasks with a higher splash risk.[4] | To protect eyes from splashes, dust, and irritation.[4] |
| Hand Protection | Compatible, chemical-resistant gloves.[4][5] Inspect gloves for integrity before each use. | To prevent skin contact, which can cause irritation.[3][4] |
| Skin and Body Protection | A laboratory coat is standard.[5] Consider additional impervious clothing, such as an apron, if there is a significant risk of skin exposure.[4][5] | To protect the skin from accidental spills and contamination.[4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4] If dust or aerosols are generated, or if ventilation is insufficient, use a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask).[4] | To prevent the inhalation of dust or aerosols that may cause respiratory irritation.[3][4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Engineering Controls : Always work in a well-ventilated area.[6] A chemical fume hood is the preferred environment for all weighing and transfer operations to control airborne dust and vapors.[5] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Donning PPE : Before handling the compound, correctly put on all required PPE as specified in the table above.[5]
-
Handling : Avoid all personal contact, including the inhalation of dust.[3][6] Prevent contact with skin, eyes, and clothing.[4]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1][3] Contaminated clothing should be removed and washed before reuse.[3][7]
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
-
Chemical Waste : Dispose of the compound and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[3][4]
-
Contaminated Materials : All contaminated solid waste, including gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.[5]
Emergency Procedures
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] If irritation persists, seek medical attention.[3]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][3] If skin irritation occurs, get medical advice.[3][7]
-
Inhalation : Move the person to fresh air.[1][3] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[3] If not breathing, provide artificial respiration.[1]
-
Ingestion : Clean the mouth with water and get medical attention.[1][3]
Spill Response Protocol
In the event of a spill, follow a structured response to ensure safety and proper cleanup. Minor spills may be handled by trained local personnel, while major spills require emergency response.[8][9]
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
